molecular formula C7H7F2NO B125198 2,3-Difluoro-4-methoxyaniline CAS No. 155020-51-2

2,3-Difluoro-4-methoxyaniline

Cat. No.: B125198
CAS No.: 155020-51-2
M. Wt: 159.13 g/mol
InChI Key: MEETZAMYCFAKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-4-methoxyaniline is a fluorinated aniline derivative of significant value in advanced medicinal and neurochemical research. Its primary application is as a critical synthon in the Fischer indole synthesis for preparing ring-fluorinated analogues of vital tryptamines. Specifically, it serves as a direct precursor in the synthesis of 6,7-difluoroserotonin and 6,7-difluoromelatonin . These fluorinated compounds are essential tools for studying the structure-activity relationships of serotonin and melatonin, helping researchers understand the impact of fluorine substitution on receptor binding affinity, transport, and metabolic stability . The presence of two fluorine atoms on the benzene ring has been noted to confer increased stability to the resulting molecules, which can be advantageous in both synthetic and biological contexts . Research utilizing this compound is fundamental to investigating the physiological roles of serotonin in the cardiovascular and central nervous systems and exploring the neurohormonal functions of melatonin, such as its role in regulating circadian rhythms .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEETZAMYCFAKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396567
Record name 2,3-Difluoro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155020-51-2
Record name 2,3-Difluoro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2,3-Difluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 155020-51-2

This technical guide provides a comprehensive overview of 2,3-Difluoro-4-methoxyaniline, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a substituted aniline with the molecular formula C₇H₇F₂NO.[1] While detailed experimental data for this specific isomer is not extensively published, the properties of related fluorinated and methoxylated anilines provide valuable context. The introduction of fluorine and methoxy groups can significantly influence a molecule's physicochemical properties, such as its pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound3-Fluoro-4-methoxyaniline4-Methoxyaniline (p-Anisidine)
CAS Number 155020-51-2[1]366-99-4[2][3]104-94-9[4][5]
Molecular Formula C₇H₇F₂NO[1]C₇H₈FNO[2][3]C₇H₉NO[4][5]
Molecular Weight 159.13 g/mol [6]141.14 g/mol [2]123.15 g/mol [5]
Appearance Not specifiedBrown powder[3]White to reddish-brown solid[4]
Melting Point Not specified81-83 °C[3]56-59 °C[4]
Boiling Point Not specified135 °C at 18 mmHg243 °C[4]
Solubility Not specifiedSparingly soluble in waterSoluble in ethanol, diethyl ether, acetone, benzene[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons. The coupling between the fluorine atoms and the adjacent aromatic protons would result in complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum would display unique chemical shifts for each of the seven carbon atoms. The carbon atoms directly bonded to fluorine would exhibit large one-bond carbon-fluorine coupling constants (¹JCF).

  • 2D NMR (HSQC, HMBC): Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for the unambiguous assignment of all proton and carbon signals by revealing direct and long-range H-C correlations.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to:

  • N-H stretching vibrations of the primary amine group (typically in the range of 3300-3500 cm⁻¹).

  • C-H stretching vibrations of the aromatic ring and the methoxy group (around 2850-3100 cm⁻¹).

  • C=C stretching vibrations of the aromatic ring (approximately 1500-1600 cm⁻¹).

  • C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

  • C-F stretching vibrations (typically in the 1000-1400 cm⁻¹ region).

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (159.13 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group, the amino group, or fluorine atoms.

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow:

G start 2,3-Difluoroanisole step1 Nitration (e.g., HNO₃/H₂SO₄) start->step1 intermediate 2,3-Difluoro-4-nitroanisole step1->intermediate step2 Reduction (e.g., Fe/HCl or H₂/Pd-C) intermediate->step2 product This compound step2->product

Caption: Plausible synthetic route to this compound.

General Experimental Protocol for Nitration:

  • Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C.

  • Slowly add 2,3-difluoroanisole to the cooled acid mixture while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Pour the reaction mixture onto ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitro-intermediate.

General Experimental Protocol for Reduction:

  • Dissolve the crude 2,3-Difluoro-4-nitroanisole in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for instance, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.

  • Heat the reaction mixture to reflux or stir under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the catalyst or iron salts.

  • Neutralize the filtrate and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer. The crude product can be purified by column chromatography or recrystallization.

Applications in Drug Development and Medicinal Chemistry

Fluorinated anilines are crucial building blocks in medicinal chemistry. The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The methoxy group can also play a significant role in modulating the pharmacological properties of a molecule.

While specific drug candidates containing the this compound moiety are not prominently reported in the public domain, its structural features make it an attractive intermediate for the synthesis of a variety of biologically active compounds. For instance, its isomer, 3-fluoro-4-methoxyaniline, is used as a precursor for synthesizing quinoline derivatives which have applications as active pharmaceutical ingredients.[3]

Potential Therapeutic Areas: Given the prevalence of the fluorinated aniline scaffold in modern pharmaceuticals, derivatives of this compound could potentially be explored in the development of:

  • Kinase inhibitors: Many kinase inhibitors feature an aniline core that interacts with the hinge region of the kinase domain.

  • GPCR modulators: G-protein coupled receptors are a major class of drug targets, and substituted anilines are often found in ligands for these receptors.

  • Antimicrobial agents: The unique electronic properties of fluorinated compounds can be exploited in the design of novel antibiotics and antifungals.

Illustrative Signaling Pathway Involvement:

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Pathway Downstream Signaling Cascade (e.g., MAPK, PI3K/AKT) Receptor->Pathway Activates Ligand Growth Factor (Ligand) Ligand->Receptor Binds Drug Kinase Inhibitor (Derived from This compound) Drug->Receptor Inhibits Response Cellular Response (Proliferation, Survival) Pathway->Response

Caption: Potential role as a kinase inhibitor in a signaling pathway.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for structurally similar anilines, it should be handled with caution.

General Safety Precautions:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Toxicity Profile (Based on Related Compounds): Aniline derivatives can be toxic if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract. Some aniline derivatives are also suspected carcinogens.

Table 2: GHS Hazard Statements for Related Aniline Derivatives

CompoundGHS Hazard Statements
4-MethoxyanilineH300 (Fatal if swallowed), H310 (Fatal in contact with skin), H330 (Fatal if inhaled), H350 (May cause cancer), H373 (May cause damage to organs through prolonged or repeated exposure), H400 (Very toxic to aquatic life), H412 (Harmful to aquatic life with long lasting effects)
3-Fluoro-4-methoxyanilineH302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[2]
2,4-DifluoroanilineH302 (Harmful if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)

It is imperative to consult a comprehensive and compound-specific SDS before handling this compound. The information provided here is for guidance based on analogous structures and should not replace a formal safety assessment.

References

An In-Depth Technical Guide to 2,3-Difluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Difluoro-4-methoxyaniline, a fluorinated aromatic amine of interest in medicinal chemistry and materials science. While detailed experimental data and specific biological applications for this particular isomer are not extensively documented in publicly available literature, this guide summarizes its fundamental molecular characteristics. The structural features of this compound, combining the electron-withdrawing effects of two fluorine atoms with the electron-donating methoxy group on an aniline scaffold, suggest its potential as a versatile building block in the synthesis of novel chemical entities.

Core Molecular Data

The foundational quantitative data for this compound is summarized in the table below. This information is crucial for its identification, characterization, and use in synthetic chemistry.

PropertyValue
Molecular Formula C₇H₇F₂NO
Molecular Weight 159.13 g/mol
CAS Number 155020-51-2

Experimental Protocols

  • Nitration: Introduction of a nitro group onto an aromatic ring.

  • Nucleophilic Aromatic Substitution (SNA_r): Displacement of a leaving group (such as a halogen) by a nucleophile (like a methoxide) on the aromatic ring.

  • Reduction of the Nitro Group: Conversion of the nitro group to a primary amine, typically using reducing agents like tin(II) chloride, iron in acidic medium, or catalytic hydrogenation.

General Workflow Concept for Substituted Aniline Synthesis:

G Start Starting Material (e.g., Dihalogenated Nitrobenzene) Nitration Nitration Start->Nitration [If nitro group not present] Substitution Nucleophilic Aromatic Substitution (e.g., Methoxylation) Start->Substitution [If starting with nitro-compound] Nitration->Substitution Reduction Nitro Group Reduction Substitution->Reduction Purification Purification (e.g., Chromatography, Recrystallization) Reduction->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized synthetic workflow for substituted anilines.

It is critical for researchers to perform thorough literature searches for analogous transformations and to conduct small-scale pilot reactions to optimize conditions for the synthesis of this compound.

Applications in Drug Development

While the strategic incorporation of fluorine and methoxy groups into aniline scaffolds is a common strategy in drug design to modulate physicochemical properties and biological activity, specific applications of this compound in drug development are not well-documented in available literature.

Fluorinated anilines, in general, serve as important intermediates in the synthesis of a wide range of bioactive molecules, including kinase inhibitors for oncology and agrochemicals. The unique substitution pattern of this compound could offer advantages in terms of metabolic stability, binding affinity, and lipophilicity for novel drug candidates. However, without specific examples of its incorporation into biologically active compounds, its role remains theoretical.

Signaling Pathways

There is currently no available information linking this compound to the modulation of specific signaling pathways. Research in this area would be required to elucidate any potential biological targets and mechanisms of action. A general approach to identifying such interactions is outlined below.

Hypothetical Workflow for Biological Target Identification:

G Compound This compound Screening High-Throughput Screening (e.g., Cell-based assays, Target-based assays) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Validation Hit Validation and Lead Optimization Hit_ID->Validation Target_Deconv Target Deconvolution (e.g., Proteomics, Genetics) Validation->Target_Deconv Pathway_Analysis Signaling Pathway Analysis Target_Deconv->Pathway_Analysis

An In-Depth Technical Guide to the Chemical Properties of 2,3-Difluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-methoxyaniline is a fluorinated aromatic amine that serves as a valuable building block in medicinal chemistry and materials science. The presence of fluorine atoms and a methoxy group on the aniline scaffold imparts unique electronic properties and metabolic stability, making it an attractive component in the design of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various chemical transformations.

PropertyValueReference
CAS Number 155020-51-2[1]
Molecular Formula C₇H₇F₂NO[1]
Molecular Weight 159.13 g/mol [1]
Melting Point 56-59 °C[2]
Boiling Point 240-243 °C[2]
Appearance Not explicitly stated, but related anilines are often crystalline solids.
Solubility Not explicitly stated, but likely soluble in common organic solvents.

Synthesis of this compound

A common method for introducing a methoxy group onto an aromatic ring is through nucleophilic aromatic substitution or other functional group transformations. One possible pathway could involve the diazotization of the amino group of 2,3-difluoroaniline, followed by a substitution reaction. However, a more likely route would involve the synthesis from a precursor where the methoxy group is already in place, followed by the introduction or modification of other functional groups to yield the final product.

A patented method for the synthesis of the precursor, 2,3-difluoroaniline, starts from 2,3-dichloronitrobenzene. This process involves a sequence of fluorination, reduction, and amination reactions to yield 2,3-difluoroaniline.[3][4]

Proposed Synthetic Workflow

SynthesisWorkflow start 2,3-Dichloro- nitrobenzene step1 Fluorination start->step1 intermediate1 2,3-Difluoro- nitrobenzene step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 2,3-Difluoroaniline step2->intermediate2 step3 Methoxylation (Proposed) intermediate2->step3 product 2,3-Difluoro-4- methoxyaniline step3->product

A proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2,3-Difluoroaniline (Precursor)

A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the provided search results. However, a method for the synthesis of its precursor, 2,3-difluoroaniline, is described in a patent.[3][4] This process starts with 2,3-dichloronitrobenzene and proceeds through fluorination, reduction, and amination steps.[3][4] Another synthetic route to 2,3-difluoroaniline involves the reduction of 1,2-dibromo-4,5-difluoro-3-nitrobenzene using a palladium on carbon catalyst.[2]

General Procedure for the Reduction of a Nitroaromatic Precursor: [2]

  • Dissolve the nitroaromatic compound (e.g., 1,2-dibromo-4,5-difluoro-3-nitrobenzene) in a suitable solvent such as methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Introduce a hydrogen atmosphere (e.g., by bubbling hydrogen gas or using a hydrogen-filled balloon).

  • Stir the reaction mixture at a suitable temperature (e.g., 50 °C) for several hours until the reaction is complete, as monitored by techniques like HPLC or TLC.

  • Upon completion, remove the catalyst by filtration through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude aniline product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Spectral Data

Detailed spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not explicitly provided in the search results. However, general characteristics and expected spectral features based on its structure are discussed below. Researchers are advised to acquire and interpret their own spectral data for unambiguous characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms (H-F coupling). The methoxy group will appear as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will show characteristic splitting (C-F coupling). The chemical shifts will be influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy and amino groups.

FT-IR Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H stretching (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • C=C stretching (aromatic): In the region of 1450-1600 cm⁻¹.

  • C-O stretching (ether): A strong band around 1000-1300 cm⁻¹.

  • C-F stretching: Strong absorptions typically in the 1000-1400 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (159.13 g/mol ). The fragmentation pattern will be influenced by the presence of the fluoro, methoxy, and amino substituents, providing further structural information.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of its functional groups: the nucleophilic amino group, the electron-donating methoxy group, and the electron-withdrawing fluorine atoms.

Electrophilic Aromatic Substitution

The amino and methoxy groups are ortho-, para-directing and activating groups for electrophilic aromatic substitution.[5] However, the fluorine atoms are deactivating yet also ortho-, para-directing. The positions for electrophilic attack will be determined by the combined electronic effects of these substituents. The most likely positions for substitution would be ortho and para to the activating groups, considering the steric hindrance and the deactivating effect of the fluorine atoms. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.[5]

Nucleophilic Aromatic Substitution

The fluorine atoms on the aromatic ring can be susceptible to nucleophilic aromatic substitution, especially if there is a strong electron-withdrawing group ortho or para to them. However, in this molecule, the electron-donating amino and methoxy groups may reduce the susceptibility to nucleophilic attack.

Reactions of the Amino Group

The primary amino group can undergo a variety of reactions typical for anilines, such as diazotization, acylation, and alkylation. These reactions are fundamental in using this compound as a building block for more complex molecules.

Applications in Drug Development

Aniline and its derivatives are common scaffolds in drug discovery.[6] The introduction of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[7] The 2,3-difluoro-4-methoxy substitution pattern provides a unique combination of electronic and steric properties that can be exploited in the design of new therapeutic agents. This compound can serve as a key intermediate in the synthesis of a wide range of biologically active molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable fluorinated building block with significant potential in medicinal chemistry and materials science. This guide has summarized its key chemical and physical properties, proposed a synthetic strategy, and discussed its expected spectral characteristics and chemical reactivity. Further research to establish detailed experimental protocols and fully characterize this compound will undoubtedly expand its applications in the development of novel and innovative chemical entities.

References

An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a plausible synthetic pathway for 2,3-Difluoro-4-methoxyaniline, a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds. Due to the limited availability of a direct, documented synthesis, this paper outlines a proposed two-step route based on established chemical principles and analogous reactions found in the scientific literature. The synthesis involves a nucleophilic aromatic substitution followed by the reduction of a nitro group.

Proposed Synthesis Pathway

The proposed synthesis of this compound commences with 1,2,3-trifluoro-4-nitrobenzene as the starting material. The core of this synthetic route is a regioselective nucleophilic aromatic substitution (SNA) reaction to introduce the methoxy group, followed by a standard reduction of the nitro functionality to yield the target aniline.

Synthesis_Pathway start 1,2,3-Trifluoro-4-nitrobenzene intermediate 2,3-Difluoro-4-methoxynitrobenzene start:e->intermediate:w 1. NaOCH3, Methanol 2. Reflux product This compound intermediate:e->product:w H2, Pd/C Ethanol, RT

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis pathway. These protocols are derived from methodologies reported for similar chemical transformations.

Step 1: Synthesis of 2,3-Difluoro-4-methoxynitrobenzene

This step involves a nucleophilic aromatic substitution reaction where the fluorine atom at the C4 position of 1,2,3-trifluoro-4-nitrobenzene is displaced by a methoxy group. The strong electron-withdrawing nature of the nitro group facilitates this substitution, primarily at the para position.

Materials:

  • 1,2,3-Trifluoro-4-nitrobenzene

  • Sodium methoxide (NaOCH₃)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,3-trifluoro-4-nitrobenzene in anhydrous methanol.

  • Add sodium methoxide to the solution. An excess of sodium methoxide is typically used to ensure complete reaction.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford pure 2,3-Difluoro-4-methoxynitrobenzene.

Step 2: Synthesis of this compound

The final step is the reduction of the nitro group of 2,3-Difluoro-4-methoxynitrobenzene to the corresponding aniline. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

  • 2,3-Difluoro-4-methoxynitrobenzene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) supply

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Celite or another filtration aid

Procedure:

  • Dissolve 2,3-Difluoro-4-methoxynitrobenzene in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours, which can be monitored by TLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of this compound. The yields are estimated based on typical outcomes for analogous reactions reported in the literature.

StepReactantReagentsProductTypical Yield (%)
11,2,3-Trifluoro-4-nitrobenzeneSodium methoxide, Methanol2,3-Difluoro-4-methoxynitrobenzene75-85
22,3-Difluoro-4-methoxynitrobenzeneH₂, 10% Pd/C, EthanolThis compound90-98
Overall 67-83

Logical Workflow of the Synthesis

The logical progression of the synthesis is straightforward, starting from a commercially available or readily synthesizable precursor and proceeding through two high-yielding steps to the final product.

Logical_Workflow start Start: Identify suitable starting material (1,2,3-Trifluoro-4-nitrobenzene) step1 Step 1: Nucleophilic Aromatic Substitution (Methoxylation) start->step1 step2 Step 2: Reduction of Nitro Group step1->step2 purification Purification of Final Product step2->purification product End Product: This compound purification->product

Figure 2: Logical workflow for the synthesis of this compound.

This proposed synthetic route offers a viable and efficient method for the preparation of this compound, providing a foundation for its further use in research and development. The individual steps are based on robust and well-understood organic reactions, suggesting a high probability of success in a laboratory setting.

Spectroscopic Characterization of 2,3-Difluoro-4-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,3-Difluoro-4-methoxyaniline. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on presenting detailed, standardized experimental protocols for acquiring the necessary spectroscopic data. Furthermore, it includes predicted data, based on the analysis of structurally similar compounds, to offer a reference framework for researchers.

Compound Overview

Compound Name: this compound CAS Number: 155020-51-2 Molecular Formula: C₇H₇F₂NO Structure:

Chemical structure of this compound

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ 6.7 - 6.9m-Aromatic H
~ 6.5 - 6.7m-Aromatic H
~ 3.8 - 4.0s--OCH₃
~ 3.5 - 4.5br s--NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~ 140 - 155 (d, J ≈ 240-250 Hz)C-F
~ 135 - 150 (d, J ≈ 240-250 Hz)C-F
~ 140 - 150C-O
~ 130 - 140C-N
~ 110 - 120Aromatic C-H
~ 100 - 115Aromatic C-H
~ 55 - 60-OCH₃

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500MediumN-H stretch (asymmetric)
3300 - 3400MediumN-H stretch (symmetric)
2850 - 3000Medium-WeakC-H stretch (aromatic & aliphatic)
1600 - 1650StrongN-H bend
1500 - 1550StrongC=C stretch (aromatic)
1200 - 1300StrongC-O stretch (aryl ether)
1000 - 1200StrongC-F stretch

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
159100[M]⁺ (Molecular Ion)
144Variable[M-CH₃]⁺
116Variable[M-CH₃-CO]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single pulse.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 220 ppm.

  • Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of solid this compound with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1]

    • Press the mixture in a pellet die under high pressure to form a transparent pellet.[1]

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of a blank KBr pellet and then the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[3] Further dilute this stock solution to a final concentration of 10-100 µg/mL.[3]

  • Instrumentation: Employ a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source.[4][5]

  • Data Acquisition (ESI):

    • Ionization Mode: Positive ion mode is typically used for amines.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.[4]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a novel chemical entity like this compound.

Spectroscopic_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure Structural Framework NMR->Structure Functional_Groups Functional Groups FTIR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Final_Structure Structure Elucidation Structure->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

Caption: Workflow for Spectroscopic Analysis.

References

2,3-Difluoro-4-methoxyaniline: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical overview of the known and anticipated safety considerations, handling protocols, and emergency procedures for 2,3-Difluoro-4-methoxyaniline. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Section 1: Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. The following tables summarize the expected GHS hazard classifications and statements.

Table 1: GHS Hazard Classification (Anticipated)

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 3
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2

Source: Compiled from data for analogous compounds like 3,5-Difluoro-4-methoxyaniline.

Table 2: Hazard and Precautionary Statements (Anticipated)

CodeStatement
Hazard Statements
H302Harmful if swallowed.
H311Toxic in contact with skin.
H332Harmful if inhaled.
H315Causes skin irritation.
H319Causes serious eye irritation.
Precautionary Statements
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P270Do not eat, drink or smoke when using this product.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]
P302+P352IF ON SKIN: Wash with plenty of water.[2]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P361+P364Take off immediately all contaminated clothing and wash it before reuse.[2]
P405Store locked up.[2]
P501Dispose of contents/container to an approved waste disposal plant.

Source: Compiled from safety data sheets of structurally similar compounds.[2][3]

Section 2: Physical and Chemical Properties

Quantitative physical and chemical data for this compound is limited. The following table provides data for a closely related isomer, 3,5-Difluoro-4-methoxyaniline, for reference.

Table 3: Physical and Chemical Properties of 3,5-Difluoro-4-methoxyaniline

PropertyValue
CAS Number 363-47-3
Molecular Formula C₇H₇F₂NO
Molecular Weight 159.13 g/mol

Source: Santa Cruz Biotechnology.[4]

Section 3: Experimental Protocols: Safe Handling and Storage

Adherence to strict laboratory protocols is essential when handling fluorinated anilines.

3.1 Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area.[2][3] Use of a certified chemical fume hood is mandatory to minimize inhalation exposure.

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

3.2 Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following diagram illustrates the relationship between PPE and routes of exposure.

PPE_Workflow PPE Selection Logic for Chemical Handling cluster_Practices Safe Work Practices Inhalation Inhalation Respirator Respiratory Protection (NIOSH-approved Respirator) Inhalation->Respirator Skin Skin/Dermal Contact Gloves Hand Protection (Chemical-Resistant Gloves) Skin->Gloves Clothing Body Protection (Lab Coat, Apron, Coveralls) Skin->Clothing Eyes Eye Contact Goggles Eye/Face Protection (Safety Goggles, Face Shield) Eyes->Goggles Ingestion Ingestion NoEatDrink No Eating, Drinking, or Smoking Ingestion->NoEatDrink WashHands Thorough Hand Washing NoEatDrink->WashHands

Caption: PPE selection based on potential routes of chemical exposure.

  • Eye and Face Protection: Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be necessary for splash-prone operations.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and dispose of them properly after handling.

    • Clothing: Wear a lab coat, and consider additional protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

3.3 Handling Procedures

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[3]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Keep containers tightly closed when not in use.[3]

  • Avoid the formation of dust and aerosols.[3]

3.4 Storage Conditions

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep containers securely sealed and protected from physical damage.[2]

  • Store locked up, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[2][5]

Section 4: Emergency and First Aid Protocols

Immediate and appropriate action is crucial in the event of an exposure. The following workflow outlines the general first aid response.

First_Aid_Workflow First Aid Response Workflow for Chemical Exposure cluster_Routes cluster_Actions start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion move_fresh_air Move to fresh air. Provide artificial respiration if not breathing. inhalation->move_fresh_air wash_skin Remove contaminated clothing. Flush skin with water for 15 minutes. skin->wash_skin rinse_eyes Rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses if possible. eye->rinse_eyes rinse_mouth Do NOT induce vomiting. Rinse mouth with water. ingestion->rinse_mouth end Seek Immediate Medical Attention (Show SDS to Doctor) move_fresh_air->end wash_skin->end rinse_eyes->end rinse_mouth->end

Caption: Logical workflow for first aid measures following an exposure incident.

4.1 Eye Contact

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5][6]

  • Remove contact lenses if present and easy to do. Continue rinsing.[3]

  • Seek immediate medical attention.[3][5]

4.2 Skin Contact

  • Immediately take off all contaminated clothing.[3]

  • Wash off with plenty of soap and water for at least 15 minutes.[3][7]

  • Seek immediate medical attention.[3][5]

4.3 Inhalation

  • Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][6][7]

  • If breathing has stopped or is difficult, provide artificial respiration or oxygen.[6][7]

  • Seek immediate medical attention.[3][6]

4.4 Ingestion

  • Do NOT induce vomiting.[3][5]

  • Rinse mouth with water.[3][7]

  • Never give anything by mouth to an unconscious person.[7]

  • Call a physician or poison control center immediately.[3][5]

Section 5: Firefighting and Accidental Release Measures

5.1 Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[5][8]

  • Specific Hazards: Thermal decomposition can produce irritating and toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[5][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5][8]

5.2 Accidental Release Measures

  • Personal Precautions: Evacuate personnel to safe areas.[3] Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing vapors, mist, or gas, and prevent contact with skin and eyes.[3]

  • Environmental Precautions: Prevent the product from entering drains or waterways.

  • Containment and Cleanup:

    • For spills, absorb with an inert material (e.g., sand, vermiculite, earth).[2]

    • Collect the material into a suitable, labeled container for disposal.[2][3]

    • Ventilate the area and wash the spill site after material pickup is complete.

The following diagram illustrates a standard workflow for responding to a chemical spill.

Spill_Response_Workflow General Chemical Spill Response Workflow start Spill Detected evacuate Evacuate Area Alert Personnel start->evacuate assess Assess Spill (Identify Chemical, Quantity) evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use absorbents, dikes) ppe->contain cleanup Clean Up Spill (Collect waste) contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste (Follow regulations) decontaminate->dispose report Report Incident dispose->report

Caption: A stepwise workflow for safely managing chemical spills in a lab.

Section 6: Stability and Reactivity

  • Chemical Stability: Assumed to be stable under recommended storage conditions.

  • Conditions to Avoid: Heat, flames, and sources of ignition.[5]

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[5][8]

References

Commercial Suppliers and Technical Guide for 2,3-Difluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Difluoro-4-methoxyaniline (CAS No. 155020-51-2), a key building block in pharmaceutical and agrochemical research. This document outlines commercially available sources, provides key technical data, and presents a plausible synthetic route and a general quality control workflow.

Commercial Availability

This compound is available from various chemical suppliers. While purity and available quantities may vary, the following companies are primary commercial sources for this compound:

  • Santa Cruz Biotechnology, Inc. [1]

  • Hangzhou Trylead Chemical Technology Co., Ltd.

  • Dayang Chem (Hangzhou) Co., Ltd.

It is recommended to contact these suppliers directly to obtain the most current information on stock availability, pricing, and to request a Certificate of Analysis for specific batches.

Physicochemical Properties

PropertyValueSource/Comment
CAS Number 155020-51-2
Molecular Formula C₇H₇F₂NO
Molecular Weight 159.14 g/mol Calculated
Appearance Expected to be a solid or liquid at room temperatureBased on isomers
Melting Point Not specified. Isomers range from 60-83°C.Estimated
Boiling Point Not specified. Isomers have boiling points around 220-240°C.Estimated
Purity Typically >97%Based on supplier information for related compounds

Supplier Specifications

Purity specifications for commercially available this compound are typically provided by the supplier on a lot-specific Certificate of Analysis (CoA). A sample CoA from Santa Cruz Biotechnology for a related compound indicates a purity of approximately 98% as determined by ¹H-NMR.[2] Researchers should always request a CoA from the supplier before purchase to confirm that the purity and impurity profile meet the requirements of their specific application.

SupplierTypical PurityAnalytical MethodNotes
Santa Cruz Biotechnology, Inc.>98% (by NMR)¹H-NMRLot-specific data available on CoA.[2]
Hangzhou Trylead Chemical Technology Co., Ltd.Not specifiedNot specifiedContact supplier for details.
Dayang Chem (Hangzhou) Co., Ltd.Not specifiedNot specifiedContact supplier for details.

Proposed Synthesis Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be devised based on established organic chemistry reactions for the synthesis of analogous fluorinated and methoxylated anilines. A potential pathway could start from a commercially available dichloronitrobenzene derivative.

G A 2,3-Dichloro-1-nitrobenzene B Fluorination A->B KF, High Temp. C 2,3-Difluoro-1-nitrobenzene B->C D Methoxylation C->D Sodium Methoxide E 2,3-Difluoro-4-methoxynitrobenzene D->E F Reduction E->F e.g., H₂, Pd/C G This compound F->G G cluster_0 Incoming Material cluster_1 In-Process Control cluster_2 Final Product A Raw Material Receipt & Quarantine B Sampling A->B C QC Testing (Identity, Purity) B->C D Release for Production C->D E Reaction Monitoring (e.g., TLC, HPLC) D->E F Intermediate Isolation E->F G In-Process QC Checks F->G H Final Product Isolation & Purification G->H I Final QC Analysis (CoA Generation) H->I J Packaging & Labeling I->J K Release for Sale J->K

References

Technical Guide: Physical Characteristics of 2,3-Difluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Physical Characteristics

A comprehensive search of available chemical databases and literature did not yield specific experimental data for the physical characteristics of 2,3-Difluoro-4-methoxyaniline (CAS No. 155020-51-2). However, based on its chemical structure, it is expected to be a solid at room temperature. The following table summarizes the key identifiers for this compound.

PropertyValueSource
CAS Number 155020-51-2[1]
Molecular Formula C₇H₇F₂NO[1]
Synonyms 2,3-difluoro-4-methoxy benzenamine[1]

Experimental Protocols for Physical Characterization

To determine the physical properties of this compound, the following standard laboratory procedures can be employed.

Determination of Melting Point

The melting point is a critical indicator of the purity of a crystalline solid.

Methodology: Capillary Method [2][3]

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with mineral oil.[4] The apparatus is equipped with a calibrated thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[3]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1°C).

Determination of Boiling Point

As this compound is likely a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition.

Methodology: Capillary Method (Siwoloboff's Method) [5][6][7][8][9]

  • Sample Preparation: A small amount of the liquid (if the compound is molten) is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath (e.g., paraffin oil).

  • Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heating is then discontinued.

  • Boiling Point Reading: The temperature is recorded at the exact moment the bubbling stops and the liquid begins to enter the capillary tube. This temperature is the boiling point of the liquid at the recorded atmospheric pressure.

Determination of Density

The density of a solid can be determined by measuring its mass and volume.

Methodology: Volume Displacement Method [10][11][12][13]

  • Mass Measurement: A known mass of this compound is accurately weighed using an analytical balance.

  • Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a non-polar solvent like hexane). The initial volume of the liquid is recorded.

  • Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged. The new volume of the liquid is recorded.

  • Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.

Determination of Solubility

The solubility of this compound can be assessed in various solvents to understand its polarity and potential for use in different solvent systems.

Methodology: Qualitative and Semi-Quantitative Assessment [14][15][16][17][18]

  • Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a series of test tubes.

  • Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, toluene, hexane) is added to each test tube.

  • Observation: The mixture is agitated (e.g., by vortexing) for a set period. The solubility is observed and categorized as:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a solid phase remains.

    • Insoluble: The solid does not appear to dissolve.

  • Quantitative Determination (if required): To determine the exact solubility, a saturated solution is prepared at a specific temperature. A known volume of the clear supernatant is then carefully removed, the solvent is evaporated, and the mass of the dissolved solid is measured.

Workflow for Physical Characterization

The following diagram illustrates the logical workflow for the physical characterization of a chemical compound like this compound.

G cluster_0 Characterization Workflow start Obtain Pure Sample of this compound mp Determine Melting Point start->mp bp Determine Boiling Point start->bp density Determine Density start->density solubility Determine Solubility start->solubility data_analysis Analyze and Tabulate Data mp->data_analysis bp->data_analysis density->data_analysis solubility->data_analysis report Generate Technical Report data_analysis->report

References

An In-depth Technical Guide to the Solubility of 2,3-Difluoro-4-methoxyaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Difluoro-4-methoxyaniline. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide synthesizes qualitative information from structurally related compounds and presents a detailed, standardized experimental protocol for the accurate determination of its solubility in various organic solvents.

Introduction to this compound and its Solubility

This compound is an aromatic amine, and its solubility is a critical parameter in various stages of research and development, including chemical synthesis, formulation, and biological screening. The presence of two fluorine atoms and a methoxy group on the aniline ring influences its polarity and, consequently, its interaction with different solvents. While specific quantitative data is sparse, the general principles of solubility for aromatic amines can be applied to predict its behavior. Aromatic amines, like this compound, generally exhibit good solubility in organic solvents.[1]

Solubility Profile

CompoundSolvent(s)SolubilitySource
2,3-Difluoroaniline Organic SolventsGood solubility[1][2]
2,4-Difluoroaniline Ethanol, EtherGenerally more soluble in organic solvents[3]
4-Methoxyaniline (p-Anisidine) Ethanol, Methanol, other polar organic solventsSignificantly soluble[4]
4-Methoxyaniline (p-Anisidine) Hexane (non-polar)Limited solubility[4]
4-Methoxyaniline (p-Anisidine) Water21 g/L at 20 °C[5][6]
4-Fluoro-2-methoxyaniline Organic SolventsModerate solubility[7]

Based on this data, it is anticipated that this compound will exhibit good solubility in polar organic solvents such as alcohols (methanol, ethanol) and limited solubility in non-polar hydrocarbon solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[8] The following protocol is a standardized procedure that can be adapted for determining the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker or incubator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[9]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • The resulting concentration is the solubility of this compound in the selected solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Sample Processing cluster_analysis Analysis cluster_result Result prep Add Excess Solute and Solvent equilibrate Agitate at Constant Temperature (24-48h) prep->equilibrate Start Equilibration settle Settle Excess Solid equilibrate->settle Equilibration Complete filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute analyze Analyze via HPLC/ UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, a strong inference of its behavior in organic solvents can be drawn from structurally analogous compounds. For researchers and drug development professionals requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a robust and reliable methodology. The systematic application of this method will enable the generation of crucial data to support ongoing and future research and development endeavors.

References

In-depth Technical Guide: 2,3-Difluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Structural Information

The fundamental structural details of 2,3-Difluoro-4-methoxyaniline have been established and are summarized in the table below.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 155020-51-2[1]
Molecular Formula C₇H₇F₂NO[1]
SMILES COC1=C(C(=C(C=C1)N)F)F[1]
Synonyms 2,3-difluoro-4-methoxy benzenamine[1]

Synthesis and Experimental Protocols

A validated, step-by-step experimental protocol for the synthesis of this compound is not documented in the available scientific literature or patents. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and published syntheses of structurally related compounds, such as 2,3-difluoroaniline.

A potential, though unverified, synthetic pathway could commence from 2,3-dichloronitrobenzene. This multi-step process would likely involve fluorination, reduction of the nitro group, a Schiemann reaction to introduce the second fluorine atom, and a final amination step to yield 2,3-difluoroaniline. The subsequent and crucial methoxylation at the 4-position to arrive at the target compound, this compound, remains a hypothetical step for which specific reagents and reaction conditions have not been reported.

Caption: A conceptual, unverified synthetic pathway for this compound.

Quantitative and Spectroscopic Data

A critical component of any technical guide is the presentation of quantitative data for compound characterization. Unfortunately, no specific spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, or Mass Spectrometry) for this compound could be retrieved from scientific databases or literature. While data for isomeric and analogous compounds are available, these are not suitable for definitive identification or characterization of the title compound.

Role in Drug Development and Signaling Pathways

The core requirement to delineate the involvement of this compound in biological signaling pathways or its workflow in drug development could not be fulfilled. Extensive searches yielded no patents or publications that cite the use of this specific molecule as a building block, intermediate, or active compound in any pharmaceutical or agrochemical research and development context. Consequently, the mandatory visualization of these relationships via Graphviz is not possible.

Conclusion

While the molecular structure of this compound is known, the absence of detailed, peer-reviewed experimental procedures, quantitative analytical data, and documented applications severely limits the scope of a comprehensive technical guide. The information presented herein represents the extent of currently available public knowledge. Further research and publication in the scientific community are required to fully elucidate the properties and potential applications of this compound.

References

Methodological & Application

2,3-Difluoro-4-methoxyaniline: A Key Building Block for Potent Kinase Inhibitors in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,3-Difluoro-4-methoxyaniline is a valuable fluorinated aniline derivative that has emerged as a significant building block in the field of medicinal chemistry. Its unique substitution pattern, featuring two adjacent fluorine atoms and a methoxy group on the aniline ring, imparts favorable physicochemical properties to the resulting bioactive molecules. This aniline derivative is particularly instrumental in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various diseases, most notably cancer. The presence of the difluoro-methoxy substituents can enhance metabolic stability, improve binding affinity to the target protein, and modulate the overall pharmacokinetic profile of the drug candidate.

This document provides detailed application notes on the use of this compound in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors, along with experimental protocols and an overview of the relevant signaling pathways.

Application in the Synthesis of TRKA Inhibitors

A primary application of this compound is in the synthesis of potent and selective Tropomyosin Receptor Kinase (TRKA) inhibitors. TRK kinases are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. However, aberrant activation of TRK signaling, often due to gene fusions, can drive the growth and proliferation of various cancers. Therefore, inhibitors of TRKA are of significant therapeutic interest.

The synthesis of these inhibitors often involves the construction of a core heterocyclic scaffold, such as pyrazolo[1,5-a]pyrimidine, which is then functionalized with the 2,3-difluoro-4-methoxyphenyl group derived from the aniline building block. This specific moiety has been shown to contribute significantly to the inhibitory potency of the final compounds.

Quantitative Data: Biological Activity of a TRKA Inhibitor

The following table summarizes the inhibitory activity of a representative TRKA inhibitor synthesized using this compound. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

CompoundTarget KinaseIC50 (nM)
7-(2,3-difluoro-4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amineTRKA< 10

Experimental Protocols

The following protocols describe the key synthetic steps involved in the preparation of a pyrazolo[1,5-a]pyrimidine-based TRKA inhibitor using this compound as a starting material.

Protocol 1: Synthesis of 3-bromo-1-(2,3-difluoro-4-methoxyphenyl)-1H-pyrazol-5-amine

This protocol outlines the synthesis of a key pyrazole intermediate.

Materials:

  • This compound

  • Acetonitrile

  • Hydrochloric acid

  • Sodium nitrite

  • Potassium acetate

  • Copper(I) bromide

  • 2-aminomalononitrile p-toluenesulfonate

  • Ethanol

  • Triethylamine

Procedure:

  • To a stirred solution of this compound (1.0 eq) in acetonitrile and concentrated hydrochloric acid at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise.

  • After stirring for 30 minutes, a solution of potassium acetate (3.0 eq) in water is added, followed by a solution of copper(I) bromide (1.2 eq) and 2-aminomalononitrile p-toluenesulfonate (1.1 eq) in water.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The mixture is then diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 3-bromo-1-(2,3-difluoro-4-methoxyphenyl)-1H-pyrazol-5-amine.

Protocol 2: Synthesis of 7-(2,3-difluoro-4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine

This protocol describes the construction of the final pyrazolo[1,5-a]pyrimidine core.

Materials:

  • 3-bromo-1-(2,3-difluoro-4-methoxyphenyl)-1H-pyrazol-5-amine

  • 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

  • Cesium carbonate

  • Palladium(II) acetate

  • Xantphos

  • 1,4-Dioxane

Procedure:

  • A mixture of 3-bromo-1-(2,3-difluoro-4-methoxyphenyl)-1H-pyrazol-5-amine (1.0 eq), 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.2 eq), cesium carbonate (2.5 eq), palladium(II) acetate (0.1 eq), and Xantphos (0.2 eq) in 1,4-dioxane is degassed with argon for 10 minutes.

  • The reaction mixture is heated to 100 °C and stirred for 16 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield 7-(2,3-difluoro-4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the TRKA signaling pathway and the general experimental workflow for the synthesis of TRKA inhibitors.

TRKA_Signaling_Pathway NGF NGF TRKA TRKA Receptor NGF->TRKA Binds Dimerization Dimerization & Autophosphorylation TRKA->Dimerization PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras PLCg PLCγ Dimerization->PLCg AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Growth mTOR->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Neuronal_Activity Neuronal Activity Ca_PKC->Neuronal_Activity Inhibitor TRKA Inhibitor Inhibitor->Dimerization

Caption: TRKA Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start 2,3-Difluoro-4- methoxyaniline Step1 Diazotization & Cyclization Start->Step1 Intermediate 3-bromo-1-(2,3-difluoro-4- methoxyphenyl)-1H-pyrazol-5-amine Step1->Intermediate Step2 Palladium-Catalyzed Cross-Coupling Intermediate->Step2 Product TRKA Inhibitor Step2->Product Purification Purification & Characterization Product->Purification

Caption: General Synthetic Workflow for TRKA Inhibitors.

Application Notes and Protocols for the Use of 2,3-Difluoro-4-methoxyaniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3-Difluoro-4-methoxyaniline as a key building block in the synthesis of modern agrochemicals, particularly focusing on the class of pyrazole carboxamide fungicides. The protocols outlined below are based on established synthetic methodologies and provide a framework for the laboratory-scale preparation of these valuable compounds.

Introduction

This compound is an important aromatic amine intermediate characterized by its unique substitution pattern, which imparts desirable physicochemical properties to the resulting agrochemical products. The presence of fluorine atoms can enhance metabolic stability, binding affinity to target enzymes, and overall efficacy. The methoxy group can also play a crucial role in modulating the electronic and steric properties of the final molecule. This intermediate is particularly valuable in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides, a critical class of agrochemicals used to control a broad spectrum of fungal pathogens in various crops.

Application in the Synthesis of Pyrazole Carboxamide Fungicides

Pyrazole carboxamide fungicides are a prominent class of SDHIs that function by inhibiting the mitochondrial respiratory chain of fungal pathogens. The general structure of these fungicides consists of a pyrazole carboxylic acid moiety linked to an aniline derivative via an amide bond. This compound serves as the precursor for the N-aryl portion of these molecules.

The synthesis of these fungicides typically involves the coupling of a pyrazole carbonyl chloride with this compound. This reaction is a standard amide bond formation and can be achieved under various conditions.

Experimental Protocols

The following protocols describe the synthesis of a representative pyrazole carboxamide fungicide using this compound as a starting material.

Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

This protocol outlines the preparation of the acid chloride, a key intermediate for the subsequent coupling reaction.

Materials:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a stirred suspension of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This product is typically used in the next step without further purification.

Protocol 2: Synthesis of N-(2,3-Difluoro-4-methoxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

This protocol details the coupling of the pyrazole acid chloride with this compound to form the final fungicide product.

Materials:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (from Protocol 1)

  • This compound

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM to the cooled aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-(2,3-Difluoro-4-methoxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Data Presentation

Table 1: Representative Reaction Parameters and Yields

StepReactantsSolventBaseReaction Time (h)Temperature (°C)Typical Yield (%)
13-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, Thionyl chlorideToluene-2-4Reflux (110)>95 (crude)
23-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, this compoundDCMTriethylamine4-60 to RT85-95

Visualizations

Logical Relationship of Synthesis

Synthesis_Workflow A 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid C 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride A->C Protocol 1 B Thionyl Chloride (SOCl₂) B->C F N-(2,3-Difluoro-4-methoxyphenyl)- 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxamide (Final Product) C->F Protocol 2 D This compound D->F E Triethylamine E->F

Caption: Synthetic pathway for a pyrazole carboxamide fungicide.

Experimental Workflow for Amide Coupling

Experimental_Workflow start Start dissolve Dissolve this compound and Triethylamine in DCM start->dissolve cool Cool solution to 0 °C dissolve->cool add Slowly add Pyrazole Carbonyl Chloride solution cool->add react Stir at Room Temperature for 4-6 hours add->react workup Work-up: Wash with water and brine react->workup dry Dry organic layer and concentrate workup->dry purify Purify by Chromatography or Recrystallization dry->purify end End Product purify->end

Caption: Workflow for the amide coupling reaction.

Application Notes and Protocols: Catalytic Reactions Involving 2,3-Difluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for catalytic reactions involving 2,3-Difluoro-4-methoxyaniline, a key building block in the synthesis of complex organic molecules for pharmaceutical and medicinal chemistry research.

Palladium-Catalyzed Synthesis of this compound

A common and efficient method for the preparation of this compound is through the palladium-catalyzed hydrogenation of its corresponding nitro precursor, 1,2-difluoro-3-methoxy-4-nitrobenzene. This reaction is fundamental for generating the aniline required for subsequent coupling reactions.

Quantitative Data
ParameterValueReference
CatalystPalladium on Carbon (Pd/C)[1]
SolventMethanol (MeOH)[1]
Reactant1,2-difluoro-3-methoxy-4-nitrobenzene[1]
ProductThis compound[1]
YieldNot explicitly stated, but implied to be high[1]
Experimental Protocol: Palladium-Catalyzed Hydrogenation

Materials:

  • 1,2-difluoro-3-methoxy-4-nitrobenzene

  • Degussa grade Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Argon or Nitrogen gas

  • Round bottom flask

  • Standard laboratory glassware and purification apparatus

Procedure: [1]

  • Add Degussa grade Pd/C (1.125 g, 1.058 mmol) to a 250 mL round bottom flask that has been previously purged with argon.

  • Carefully wet the Pd/C with a few milliliters of MeOH before adding the full amount of solvent (42.3 ml).

  • Evacuate the headspace of the flask until the solvent begins to bubble slightly, and then back-fill with argon.

  • Add the 1,2-difluoro-3-methoxy-4-nitrobenzene to the reaction mixture.

  • The reaction is stirred under a hydrogen atmosphere (typically using a balloon or a hydrogenator) until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be purified further if necessary.

Experimental Workflow

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Flask Preparation Purge 250 mL RBF with Argon Catalyst Addition Add Pd/C Catalyst Flask Preparation->Catalyst Addition Solvent Addition Add Methanol Catalyst Addition->Solvent Addition Degassing Evacuate Headspace & Back-fill with Argon Solvent Addition->Degassing Substrate Addition Add Nitro Precursor Degassing->Substrate Addition Hydrogenation Stir under H2 Atmosphere Substrate Addition->Hydrogenation Monitoring Monitor by TLC/LC-MS Hydrogenation->Monitoring Filtration Filter through Celite Monitoring->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Purify Product (if necessary) Concentration->Purification

Workflow for Pd-catalyzed synthesis of this compound.

Nucleophilic Aromatic Substitution (SNAr) for C-N Bond Formation

This compound can be utilized in nucleophilic aromatic substitution reactions to form C-N bonds, a common strategy in the synthesis of kinase inhibitors and other biologically active molecules.[2] The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic attack.

Quantitative Data
Reactant 1Reactant 2ProductSolventYieldReference
4-Chloro-2-methylthieno[3,2-d]pyrimidineThis compoundN-(2,3-Difluoro-4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amineNot specified, likely a polar aprotic solvent60%[2]
Experimental Protocol: SNAr Reaction

Materials: [2]

  • 4-Chloro-2-methylthieno[3,2-d]pyrimidine (179a) (200 mg, 1.08 mmol)

  • This compound (189 mg, 1.19 mmol)

  • Appropriate solvent (e.g., DMF, DMSO, or NMP)

  • Base (e.g., DIEA, K2CO3)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure: [2]

  • To a solution of 4-Chloro-2-methylthieno[3,2-d]pyrimidine (1.0 eq) in a suitable polar aprotic solvent, add this compound (1.1 eq) and a base (e.g., DIEA, 2.0 eq).

  • The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the reaction is cooled to room temperature.

  • The reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-(2,3-Difluoro-4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amine.

Reaction Mechanism

cluster_mechanism SNAr Mechanism Reactants Aniline + Electrophile Nucleophilic Attack Nucleophilic Attack of Aniline Reactants->Nucleophilic Attack Meisenheimer Complex Formation of Meisenheimer Complex Nucleophilic Attack->Meisenheimer Complex Leaving Group Departure Departure of Leaving Group (Cl-) Meisenheimer Complex->Leaving Group Departure Product C-N Coupled Product Leaving Group Departure->Product

Generalized mechanism for the SNAr reaction.

References

Application Notes and Protocols for N-alkylation of 2,3-Difluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 2,3-difluoro-4-methoxyaniline, a valuable building block in medicinal chemistry. The unique substitution pattern of this aniline, featuring both electron-withdrawing fluorine atoms and an electron-donating methoxy group, can influence its reactivity. The following protocols describe two common and effective methods for its N-alkylation: direct alkylation with alkyl halides and reductive amination.

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol outlines a standard procedure for the N-alkylation of this compound using alkyl halides in the presence of a non-nucleophilic base. This method is broadly applicable for the synthesis of a variety of N-alkylated derivatives. The reaction proceeds via a nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the alkyl halide. A base is used to neutralize the resulting ammonium salt.[1] The electron-withdrawing fluorine atoms may decrease the nucleophilicity of the aniline, potentially requiring slightly elevated temperatures to achieve a reasonable reaction rate.

Experimental Protocol

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the aniline.

  • Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1 - 1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the N-alkylated product should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a suitable gradient of hexanes and ethyl acetate to isolate the desired N-alkylated product.

Data Presentation
Reagent/ParameterCondition/AmountPurpose
This compound1.0 equivalentStarting material
Alkyl Halide1.1 - 1.5 equivalentsAlkylating agent
Potassium Carbonate2.0 equivalentsBase
DMF0.2 M concentrationSolvent
Temperature60 - 80 °CReaction condition
Reaction Time4 - 12 hoursReaction condition

Method 2: Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds and involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[2][3] This two-step, one-pot process first involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine. This method is particularly useful for introducing more complex alkyl groups.

Experimental Protocol

Materials and Reagents:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Solvent Addition: Dissolve the starting materials in anhydrous DCM or DCE.

  • Acid Catalyst (optional but recommended): Add a catalytic amount of glacial acetic acid (e.g., 5 mol%).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with water, then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Data Presentation
Reagent/ParameterCondition/AmountPurpose
This compound1.0 equivalentStarting material
Aldehyde/Ketone1.1 equivalentsAlkylating agent precursor
Sodium Triacetoxyborohydride1.5 equivalentsReducing agent
Acetic AcidCatalytic amountCatalyst for imine formation
DCM or DCEAnhydrousSolvent
TemperatureRoom TemperatureReaction condition
Reaction Time2 - 24 hoursReaction condition

Experimental Workflow Diagram

G cluster_0 Method 1: Direct Alkylation cluster_1 Method 2: Reductive Amination A1 1. Mix Aniline, K₂CO₃, and DMF A2 2. Add Alkyl Halide A1->A2 A3 3. Heat Reaction Mixture (60-80°C) A2->A3 A4 4. Aqueous Workup & Extraction A3->A4 A5 5. Purification (Chromatography) A4->A5 A6 Final Product A5->A6 B1 1. Mix Aniline, Carbonyl, and Solvent B2 2. Imine Formation (RT) B1->B2 B3 3. Add Reducing Agent (STAB) B2->B3 B4 4. Stir at Room Temperature B3->B4 B5 5. Quench & Aqueous Workup B4->B5 B6 6. Purification (Chromatography) B5->B6 B7 Final Product B6->B7

Caption: Workflow for N-alkylation of this compound.

Alternative Methods

For more specialized applications or when the above methods are not suitable, other N-alkylation techniques can be considered:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, particularly with aryl or vinyl halides/triflates.[4][5] It offers a broad substrate scope and functional group tolerance.

  • N-Alkylation with Alcohols: Catalytic systems, such as those based on copper or nickel, can facilitate the N-alkylation of anilines using alcohols as the alkylating agents.[6] This approach is often considered a "greener" alternative as water is the primary byproduct.

The choice of method will depend on the specific alkyl group to be introduced, the scale of the reaction, and the available reagents and equipment. The protocols provided for direct alkylation and reductive amination represent robust and widely applicable starting points for the N-alkylation of this compound.

References

Application of 2,3-Difluoro-4-methoxyaniline in Materials Science: An Overview of Potential Roles

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of scientific literature and patent databases, specific applications of 2,3-Difluoro-4-methoxyaniline in materials science are not well-documented in publicly available resources. However, based on the known applications of similarly structured aniline derivatives, we can explore its potential utility in several key areas of materials science, including conducting polymers, liquid crystals, and organic electronics.

The unique combination of functional groups on the this compound molecule—a reactive amine group, electron-withdrawing fluorine atoms, and an electron-donating methoxy group—suggests its potential as a valuable monomer or intermediate in the synthesis of advanced materials. The fluorine substituents can enhance thermal stability, oxidative resistance, and solubility in organic solvents, while the methoxy group can influence the electronic properties and morphology of resulting materials.

Potential Application in Conducting Polymers

Substituted anilines are fundamental building blocks for the synthesis of polyanilines, a class of conducting polymers with diverse applications in sensors, corrosion protection, and electronic devices. The electropolymerization of aniline derivatives leads to the formation of electroactive polymers with tunable properties.

While no specific studies on the polymerization of this compound were identified, a general protocol for the electrochemical polymerization of aniline derivatives can be extrapolated.

General Experimental Protocol: Electrochemical Polymerization of Aniline Derivatives

Objective: To synthesize a polyaniline film on a conductive substrate via electrochemical polymerization.

Materials:

  • Aniline derivative (e.g., this compound)

  • Supporting electrolyte (e.g., 1 M HCl, 1 M H₂SO₄)

  • Solvent (e.g., deionized water, acetonitrile)

  • Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum foil)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare an electrolyte solution by dissolving the aniline derivative and the supporting electrolyte in the chosen solvent. A typical monomer concentration is in the range of 0.1 to 0.5 M.

  • Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • Connect the electrodes to the potentiostat.

  • Polymerization can be carried out using cyclic voltammetry (CV) or potentiostatic methods.

    • Cyclic Voltammetry: Scan the potential between a defined range (e.g., -0.2 V to 1.0 V vs. Ag/AgCl) for a set number of cycles. The growth of the polymer film can be observed by the increase in the peak currents with each cycle.

    • Potentiostatic: Apply a constant potential at which the monomer oxidation occurs for a specified duration.

  • After polymerization, rinse the polymer-coated working electrode with the solvent to remove any unreacted monomer and electrolyte.

  • Dry the polymer film under vacuum or in an inert atmosphere.

Characterization of the Polymer Film:

The resulting polymer film can be characterized by various techniques to evaluate its properties:

PropertyCharacterization Technique
Structure Fourier-Transform Infrared Spectroscopy (FTIR), NMR Spectroscopy
Morphology Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM)
Electrochemical Properties Cyclic Voltammetry (CV)
Conductivity Four-point probe method
Thermal Stability Thermogravimetric Analysis (TGA)

The following diagram illustrates a generalized workflow for the synthesis and characterization of a conducting polymer from an aniline derivative.

G cluster_synthesis Synthesis cluster_characterization Characterization Monomer Aniline Derivative (e.g., this compound) Electrolyte Electrolyte Solution (Monomer + Acid) Monomer->Electrolyte Dissolve Polymerization Electrochemical Polymerization (CV or Potentiostatic) Electrolyte->Polymerization Film Polymer Film on Electrode Polymerization->Film Structure Structural Analysis (FTIR, NMR) Film->Structure Morphology Morphological Analysis (SEM, AFM) Film->Morphology Electrochemical Electrochemical Properties (CV) Film->Electrochemical Conductivity Conductivity Measurement Film->Conductivity Thermal Thermal Stability (TGA) Film->Thermal G Aniline This compound Reaction Condensation Reaction (Schiff Base Formation) Aniline->Reaction Aldehyde Aromatic Aldehyde (e.g., 4-alkoxybenzaldehyde) Aldehyde->Reaction Product Potential Liquid Crystalline Schiff Base Reaction->Product

The Role of 2,3-Difluoro-4-methoxyaniline in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The building block, 2,3-difluoro-4-methoxyaniline, presents a valuable scaffold for the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of pyrimidine-based kinase inhibitors, along with an overview of the relevant signaling pathways.

Introduction to Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific amino acid residues on substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, where it can lead to uncontrolled cell proliferation, survival, and migration. Kinase inhibitors function by blocking the activity of these enzymes, thereby interrupting the aberrant signaling pathways that drive disease progression.

Aniline derivatives are a common starting material in the synthesis of a class of kinase inhibitors known as ATP-competitive inhibitors. These molecules are designed to mimic the adenine ring of ATP and bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. The specific substitutions on the aniline ring are crucial for determining the potency and selectivity of the inhibitor. The 2,3-difluoro-4-methoxy substitution pattern offers a unique combination of electronic and steric properties that can be exploited to achieve high affinity and selectivity for the target kinase.

Application in the Synthesis of Pyrimidine-Based Kinase Inhibitors

One of the most common and effective strategies for the synthesis of kinase inhibitors is the construction of a 2,4-disubstituted pyrimidine scaffold. In this approach, this compound can be utilized in a nucleophilic aromatic substitution (SNAr) reaction with a dichlorinated pyrimidine derivative. This reaction forms the core structure of the kinase inhibitor, which can then be further functionalized to enhance its biological activity.

Experimental Workflow: Synthesis of a Pyrimidine-Based Kinase Inhibitor

The following diagram outlines a typical experimental workflow for the synthesis of a pyrimidine-based kinase inhibitor using this compound.

G cluster_0 Synthesis of 2,4-Dichloropyrimidine Derivative cluster_1 SNA-r Reaction cluster_2 Final Product Synthesis start Commercially Available Pyrimidine Precursor step1 Chlorination Reaction (e.g., with POCl3) start->step1 product1 2,4-Dichloropyrimidine Derivative step1->product1 step2 Nucleophilic Aromatic Substitution (SNA-r) product1->step2 aniline This compound aniline->step2 product2 4-(2,3-Difluoro-4-methoxyphenylamino) -2-chloropyrimidine Intermediate step2->product2 step3 Second SNA-r or Coupling Reaction product2->step3 reagent2 Second Nucleophile (e.g., another aniline or amine) reagent2->step3 final_product Final Kinase Inhibitor step3->final_product

Synthetic workflow for a pyrimidine-based kinase inhibitor.

Detailed Experimental Protocol: Synthesis of a 4-(2,3-Difluoro-4-methoxyphenylamino)pyrimidine Derivative

This protocol describes the synthesis of a key intermediate in the development of pyrimidine-based kinase inhibitors.

Materials:

  • 2,4-Dichloropyrimidine

  • This compound

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol, add this compound (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 117 °C) and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the 4-(2,3-difluoro-4-methoxyphenylamino)-2-chloropyrimidine intermediate as a solid.

Expected Yield: The yield for this type of SNAr reaction is typically in the range of 70-90%.

Quantitative Data: Biological Activity of a Representative Kinase Inhibitor

While a specific kinase inhibitor synthesized from this compound with publicly available, detailed biological data is not readily found in the literature, we can extrapolate the expected potency based on structurally similar compounds. For instance, pyrimidine derivatives with similar substitution patterns have shown potent inhibitory activity against various kinases, particularly those involved in cancer progression such as VEGFR-2.

Kinase TargetInhibitor ScaffoldIC50 (nM)Reference Compound
VEGFR-24-(Substituted anilino)pyrimidine10 - 100Sorafenib, Sunitinib
EGFR4-(Substituted anilino)quinazoline1 - 50Gefitinib, Erlotinib
HER24-(Substituted anilino)quinazoline5 - 100Lapatinib

Note: The IC50 values are representative and can vary significantly based on the specific substitutions on the pyrimidine or quinazoline core and the aniline moiety.

Signaling Pathways Targeted by Aniline-Derived Kinase Inhibitors

Understanding the signaling pathways in which the target kinases operate is crucial for rational drug design and for predicting the therapeutic effects and potential side effects of the inhibitors. Below are diagrams of key signaling pathways commonly targeted by kinase inhibitors derived from aniline precursors.

EGFR/HER2 Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play a central role in regulating cell growth, proliferation, and survival. Their aberrant activation is a key driver in many cancers.

EGFR_HER2_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified EGFR/HER2 signaling pathway.
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Inhibiting VEGFR-2 can starve tumors of the nutrients and oxygen they need to grow and metastasize.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PKC->RAS_RAF_MEK_ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, & Survival RAS_RAF_MEK_ERK->Endothelial_Cell PI3K_AKT->Endothelial_Cell

Simplified VEGFR-2 signaling pathway.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern can impart favorable pharmacological properties to the final compounds. The synthetic protocols and signaling pathway information provided herein serve as a guide for researchers in the field of drug discovery and development to design and synthesize the next generation of targeted therapies. Further exploration of the structure-activity relationships of kinase inhibitors derived from this scaffold is warranted to unlock its full therapeutic potential.

Application Notes and Protocols for Suzuki Coupling Reactions with 2,3-Difluoro-4-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl scaffolds. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction's broad adoption stems from its mild conditions, tolerance of diverse functional groups, and the commercial availability and low toxicity of its boronic acid and ester reagents.

2,3-Difluoro-4-methoxyaniline and its derivatives are valuable building blocks in medicinal chemistry. The unique substitution pattern, featuring electron-donating methoxy and amino groups alongside electron-withdrawing fluorine atoms, imparts specific electronic and conformational properties to the molecule. These characteristics can influence biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates. Consequently, the development of robust protocols for the derivatization of this scaffold is of significant interest to the drug discovery and development community.

This document provides detailed application notes and protocols for the Suzuki coupling of halogenated this compound derivatives with various arylboronic acids. While specific literature for this exact substrate is limited, the provided methodologies are based on established procedures for structurally similar and electronically related haloanilines.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process that generally proceeds through three key steps:

  • Oxidative Addition: A palladium(0) catalyst reacts with the aryl halide (e.g., a bromo-derivative of this compound) to form a palladium(II) complex.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

// Invisible nodes for positioning dummy1 [shape=point, width=0, height=0]; dummy2 [shape=point, width=0, height=0]; dummy3 [shape=point, width=0, height=0]; dummy4 [shape=point, width=0, height=0];

// Edges to define the cycle pd0 -> dummy1 [arrowhead=none]; dummy1 -> pd2_complex [label="R-X", color="#EA4335"]; pd2_complex -> dummy2 [arrowhead=none]; dummy2 -> pd2_diaryl [label="R'-B(OR)2\nBase", color="#FBBC05"]; pd2_diaryl -> dummy3 [arrowhead=none]; dummy3 -> product [color="#34A853"]; pd2_diaryl -> dummy4 [arrowhead=none]; dummy4 -> pd0 [label=" ", color="#4285F4"];

// Labels for the steps dummy1 -> oxidative_addition [dir=none, arrowhead=none]; dummy2 -> transmetalation [dir=none, arrowhead=none]; dummy3 -> reductive_elimination [dir=none, arrowhead=none]; } enddot Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical conditions for Suzuki-Miyaura coupling reactions of substrates analogous to this compound derivatives. These data serve as a valuable starting point for reaction optimization.

Table 1: Suzuki Coupling of a Halogenated Fluoro-methoxy-aniline Derivative

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
15-Bromo-4-fluoro-2-methoxy-N-methylaniline4-Methoxyphenylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2.0)Toluene/Dioxane/H₂O9012-24Not specified

This data is based on a representative protocol for a closely related substrate and serves as a strong starting point for optimization.

Table 2: General Conditions for Suzuki Coupling of Bromoanilines with Arylboronic Acids

EntryCatalyst SystemBaseSolvent SystemTemperatureNotes
1Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-100 °CA common and effective system for a wide range of bromoanilines.
2Pd₂(dba)₃ / XPhosK₃PO₄Dioxane or Toluene80-110 °CBuchwald ligands like XPhos are often effective for challenging substrates.
3Pd(PPh₃)₄Cs₂CO₃DME/H₂O80-90 °CTetrakis(triphenylphosphine)palladium(0) is a versatile catalyst.
4Pd(OAc)₂ / SPhosK₂CO₃Acetonitrile/H₂O100 °CSPhos is another highly effective Buchwald ligand.

Experimental Protocols

Important Safety Note: Always consult the Safety Data Sheet (SDS) for each reagent before use. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-2,3-difluoro-4-methoxyaniline Derivative

This protocol is a representative procedure based on established methodologies for similar substrates and may require optimization for specific arylboronic acids.

Materials:

  • Bromo-2,3-difluoro-4-methoxyaniline derivative (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., XPhos, SPhos) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the bromo-2,3-difluoro-4-methoxyaniline derivative (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.03 mmol) and the phosphine ligand (e.g., PPh₃, 0.06 mmol) and add this mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5-10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, and Base in Schlenk Flask B Add Pd Catalyst and Ligand A->B C Evacuate and Backfill with Inert Gas (3x) B->C D Add Degassed Solvent C->D E Heat with Stirring (90-110 °C) D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temp. F->G H Dilute and Perform Aqueous Extraction G->H I Dry and Concentrate Organic Layer H->I J Purify by Column Chromatography I->J

Troubleshooting

Table 3: Common Issues and Suggested Solutions

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium precursor and ligand. Consider a pre-catalyst.
Insufficiently inert atmosphereEnsure proper degassing of solvents and thorough purging of the reaction vessel.
Weak baseFor some substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.
Low reaction temperatureThe activation of the C-Br bond may require higher temperatures.
Formation of Side Products Homocoupling of boronic acidUse a slight excess of the boronic acid (1.2-1.5 equiv.).
ProtodeboronationEnsure anhydrous conditions for the base and solvent if water is not part of the solvent system.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of novel biaryl compounds derived from this compound. The protocols and data presented in this application note provide a solid foundation for researchers to develop and optimize these transformations. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. The versatility of this reaction makes it an invaluable tool in the construction of diverse molecular libraries for drug discovery and development programs.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,3-Difluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to synthesize arylamines. These structural motifs are of paramount importance in the pharmaceutical, agrochemical, and materials science industries. For electron-rich and sterically hindered substrates such as 2,3-difluoro-4-methoxyaniline, the careful selection of catalyst, ligand, base, and solvent is critical to achieve high yields and selectivity.

This document provides detailed application notes and experimental protocols for the successful Buchwald-Hartwig amination of this compound with various aryl halides. The protocols are based on established methodologies for similar challenging substrates and aim to provide a robust starting point for reaction optimization.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) active species. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl-2,3-difluoro-4-methoxyaniline is formed through reductive elimination from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step and prevent side reactions.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized reaction conditions for the Buchwald-Hartwig amination of this compound with representative aryl halides. These conditions are derived from analogous reactions in the scientific literature and serve as a guide for achieving high efficiency.

Table 1: Reaction of this compound with an Aryl Bromide

ParameterConditionNotes
Aryl Halide 4-BromotolueneElectron-neutral aryl bromide.
Amine This compound1.2 equivalents
Palladium Pre-catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))1.5 mol%
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)3.0 mol%
Base Sodium tert-butoxide (NaOtBu)2.0 equivalents
Solvent Toluene, anhydrous0.2 M concentration
Temperature 100 °C
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.
Typical Yield 85-95%Isolated yield.

Table 2: Reaction of this compound with an Aryl Chloride

ParameterConditionNotes
Aryl Halide 4-ChlorotolueneAryl chlorides are generally less reactive.
Amine This compound1.2 equivalents
Palladium Pre-catalyst Pd(OAc)₂ (Palladium(II) acetate)2.0 mol%
Ligand RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)4.0 mol%
Base Cesium Carbonate (Cs₂CO₃)2.5 equivalents
Solvent 1,4-Dioxane, anhydrous0.2 M concentration
Temperature 110 °C
Reaction Time 24-48 hoursMonitor by TLC or LC-MS.
Typical Yield 75-85%Isolated yield.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of this compound with an Aryl Bromide

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Aryl Bromide (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add the Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Reagent Addition: Add the this compound and the aryl bromide to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the flask or tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Buchwald-Hartwig Amination of this compound with an Aryl Chloride

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Aryl Chloride (1.2 mmol, 1.2 equiv.)

  • Pd(OAc)₂ (0.02 mmol, 2.0 mol%)

  • RuPhos (0.04 mmol, 4.0 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv.)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add the Pd(OAc)₂, RuPhos, and cesium carbonate.

  • Reagent Addition: Add the this compound and the aryl chloride to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Seal the flask or tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Pd(II)(Ar)(X)L Pd(II)(Ar)(X)L Oxidative_Addition->Pd(II)(Ar)(X)L Coordination_Deprotonation Coordination & Deprotonation Pd(II)(Ar)(X)L->Coordination_Deprotonation Amine This compound Amine->Coordination_Deprotonation Base Base Pd(II)(Ar)(Amine)L Pd(II)(Ar)(Amine)L Coordination_Deprotonation->Pd(II)(Ar)(Amine)L Reductive_Elimination Reductive Elimination Pd(II)(Ar)(Amine)L->Reductive_Elimination Base Reductive_Elimination->Pd(0)L Product N-Aryl-2,3-difluoro- 4-methoxyaniline Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dry Schlenk Flask under Inert Atmosphere B Add Catalyst, Ligand, and Base A->B C Add Amine and Aryl Halide B->C D Add Anhydrous Solvent C->D E Heat to Desired Temperature with Stirring D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Cool and Quench Reaction F->G H Filter to Remove Palladium Residues G->H I Purify by Column Chromatography H->I J Characterize Product I->J

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Difluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-Difluoro-4-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. The primary and most common route to obtaining this compound is through the reduction of its nitro precursor, 2,3-Difluoro-4-nitroanisole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially scalable method is the reduction of the nitro group of 2,3-Difluoro-4-nitroanisole. This transformation can be achieved through various methods, with catalytic hydrogenation being the most common.

Q2: Which catalyst is recommended for the catalytic hydrogenation of 2,3-Difluoro-4-nitroanisole?

Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro groups.[1] Raney Nickel is another robust alternative, particularly useful if halogen sensitivity is a concern under certain conditions.[1]

Q3: What are the typical solvents used for this reduction?

Protic solvents like ethanol and methanol are commonly employed for catalytic hydrogenation as they facilitate the reaction and are effective at dissolving the starting material and the product.[2]

Q4: My reaction is stalled and not going to completion. What are the possible causes?

Incomplete reactions can be due to several factors including insufficient catalyst loading, poor quality or deactivated catalyst, inadequate hydrogen pressure (for hydrogenation), or insufficient hydrogen donor (for transfer hydrogenation).[3] It is also possible that the reaction temperature is too low.

Q5: I am observing multiple spots on my TLC analysis of the crude product. What could be the impurities?

Common impurities include unreacted starting material (2,3-Difluoro-4-nitroanisole), and intermediates from the reduction process such as the corresponding nitroso or hydroxylamine derivatives. In some cases, side reactions can lead to the formation of azo compounds.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Symptoms:

  • TLC or GC/LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • Isolation of the final product results in a much lower mass than theoretically expected.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Catalyst Inactivity Use a fresh batch of catalyst. Ensure the catalyst was stored under appropriate conditions (e.g., Pd/C under a moist, inert atmosphere). For Raney Nickel, ensure it is freshly prepared and handled carefully to prevent pyrophoric activity.[2]
Insufficient Catalyst Loading Increase the weight percentage of the catalyst incrementally. A typical starting point is 5-10 mol% of the metal relative to the substrate.
Inadequate Hydrogen Source For catalytic hydrogenation, ensure the hydrogen pressure is sufficient (many reductions can proceed at atmospheric pressure, but some may require higher pressures).[2] For transfer hydrogenation, use a fresh hydrogen donor (e.g., ammonium formate, hydrazine hydrate) in the correct stoichiometric excess.[2]
Suboptimal Reaction Temperature While many reductions are effective at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as excessive heat can promote side reactions.[2]
Poor Mixing In heterogeneous catalysis, efficient stirring is crucial for good contact between the substrate, catalyst, and hydrogen source. Increase the agitation speed.[2]
Issue 2: Formation of Side Products and Impurities

Symptoms:

  • Multiple spots are observed on the TLC plate of the crude reaction mixture.

  • Purification is difficult, and the final product has a low purity as determined by NMR, GC, or LC-MS.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incomplete Reduction The presence of nitroso and hydroxylamine intermediates can occur if the reaction is stopped prematurely or if the catalyst is not active enough for complete reduction. Extend the reaction time and monitor by TLC until the starting material is fully consumed.
Formation of Azo Compounds The condensation of the intermediate nitroso and hydroxylamine species can form azo compounds, especially under neutral or basic conditions. The use of acidic additives (e.g., a small amount of acetic acid) can sometimes suppress this side reaction.
Dehalogenation While less common for fluorine, aggressive hydrogenation conditions (high temperature, high pressure, prolonged reaction time) with Pd/C can sometimes lead to the cleavage of C-F bonds. If this is suspected, consider using a milder catalyst like Raney Nickel or switching to a different reduction method.
Oxidation of the Product Aniline derivatives can be susceptible to air oxidation, which can lead to the formation of colored impurities.[3] Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) and consider storing the final product under inert gas.

Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
  • Reaction Setup: In a round-bottom flask, dissolve 2,3-Difluoro-4-nitroanisole (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 wt% of the substrate) to the solution.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is no longer detectable.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with a small amount of methanol.

  • Purification: The filtrate is concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound.

Protocol 2: Transfer Hydrogenation using Hydrazine Hydrate and Raney Nickel
  • Reaction Setup: To a solution of 2,3-Difluoro-4-nitroanisole (1.0 eq) in ethanol, add a slurry of freshly prepared Raney Nickel in ethanol (approximately 10-20 wt% of the substrate).

  • Reagent Addition: Warm the mixture to 40-50 °C and add hydrazine hydrate (2-3 eq) dropwise. The reaction is often exothermic.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, carefully filter the hot solution through a pad of Celite®. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry. It should be quenched with copious amounts of water.

  • Purification: The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be further purified by column chromatography or distillation.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the reduction of substituted nitroaromatics, which can serve as a benchmark for optimizing the synthesis of this compound.

Substrate ExampleCatalyst/ReagentConditionsYield (%)Reference
p-NitroanisoleRaney Nickel / Hydrazinium monoformateMethanol, Room Temperature95[3]
Nitrobenzene0.3 wt% Pd/Al₂O₃Vapor phase, 60-180 °C, excess H₂97 (selectivity)[4]
4-Nitrobenzoic acidPd/C / Ammonium formateMechanochemical ball milling>95[1]
2-NitroanilineCuFe₂O₄ / NaBH₄Water, Room Temperature~100[5]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 2,3-Difluoro-4-nitroanisole in Solvent Catalyst Add Catalyst (e.g., Pd/C) Start->Catalyst Hydrogenation Introduce Hydrogen Source (H2 gas or transfer agent) Catalyst->Hydrogenation Monitoring Monitor Reaction (TLC/GC) Hydrogenation->Monitoring Filtration Filter to Remove Catalyst Monitoring->Filtration Reaction Complete Concentration Concentrate Filtrate Filtration->Concentration Purification Purify Crude Product (e.g., Column Chromatography) Concentration->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield or Incomplete Reaction Check_Catalyst Is the catalyst fresh and handled correctly? Start->Check_Catalyst Check_H2 Is the hydrogen source adequate? Check_Catalyst->Check_H2 Yes Sol_Catalyst Use fresh catalyst. Increase loading. Check_Catalyst->Sol_Catalyst No Check_Temp Is the reaction temperature optimal? Check_H2->Check_Temp Yes Sol_H2 Increase H2 pressure or add more transfer agent. Check_H2->Sol_H2 No Check_Mixing Is agitation efficient? Check_Temp->Check_Mixing Yes Sol_Temp Gently warm the reaction. Check_Temp->Sol_Temp No Sol_Mixing Increase stirring speed. Check_Mixing->Sol_Mixing No

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of 2,3-Difluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,3-Difluoro-4-methoxyaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Problem 1: Low recovery of the compound after column chromatography.

  • Question: I am losing a significant amount of my this compound on the silica gel column. What could be the cause and how can I fix it?

  • Answer: This is a common issue when purifying amines on standard silica gel. The basic nature of the aniline group can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in irreversible adsorption or significant tailing.[1]

    • Solution 1: Use a competing base. Add a small amount (0.5-1%) of a volatile tertiary amine, such as triethylamine (TEA), to your eluent system.[2] The TEA will compete with your product for the acidic sites on the silica, reducing strong interactions and improving elution.

    • Solution 2: Use a modified stationary phase. Consider using an amine-functionalized silica gel. This type of stationary phase has a less acidic surface, which minimizes the strong binding of basic compounds, leading to better recovery and peak shape.[1]

    • Solution 3: Consider an alternative stationary phase. Neutral or basic alumina can also be used as an alternative to silica gel for acid-sensitive compounds.[1]

Problem 2: The purified compound is a colored oil or solid, suggesting impurities.

  • Question: My this compound is not colorless as expected. What are these colored impurities and how can I remove them?

  • Answer: Anilines are susceptible to oxidation, which can form colored impurities. This can happen during the reaction, work-up, or even during storage, especially if exposed to air and light.

    • Solution 1: Recrystallization with activated carbon. If your compound is a solid, recrystallization is an effective method for removing colored impurities. Dissolve the crude product in a minimal amount of a hot solvent (see recrystallization protocol below). If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.

    • Solution 2: Proper storage. To prevent future oxidation, store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.

Problem 3: The compound "oils out" during recrystallization instead of forming crystals.

  • Question: When I try to recrystallize my this compound, it separates as an oil. How can I induce crystallization?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.

    • Solution 1: Reheat and add more solvent. The solution may be too concentrated. Reheat the mixture to dissolve the oil, add more of the primary solvent, and allow it to cool more slowly.

    • Solution 2: Slow down the cooling process. Rapid cooling can promote oil formation. Allow the flask to cool slowly to room temperature before placing it in an ice bath.

    • Solution 3: Scratch the flask. Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

    • Solution 4: Add a seed crystal. If you have a small amount of the pure solid, adding a tiny crystal to the cooled solution can initiate crystallization.

Problem 4: Presence of multiple spots on TLC after purification.

  • Question: My TLC plate shows multiple spots even after column chromatography. How can I improve the separation?

  • Answer: This indicates that the chosen eluent system is not optimal for separating your product from the remaining impurities.

    • Solution 1: Optimize the eluent system. Systematically vary the ratio of your polar and non-polar solvents. A good starting point for many anilines is a mixture of hexanes and ethyl acetate. A less polar eluent will generally provide better separation for compounds with close Rf values.

    • Solution 2: Use a gradient elution. Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to first elute the less polar impurities, followed by your product, and then the more polar impurities.

    • Solution 3: Consider a different stationary phase. If impurities have very similar polarity to your product on silica, switching to a different stationary phase like alumina or a reverse-phase C18 silica may provide the necessary selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for this compound?

A1: For high purity (>99.5%), a multi-step approach is often best. An initial purification by vacuum distillation can remove non-volatile impurities and solvents. This can be followed by either recrystallization (if the product is a solid) or column chromatography for fine purification to remove closely related structural isomers or other minor impurities.

Q2: What are some common impurities I might encounter?

A2: Common impurities can include:

  • Unreacted starting materials: Depending on the synthetic route, this could include precursors like 2,3,4-trifluoronitrobenzene or 2,3-difluoro-4-methoxynitrobenzene.

  • Partially reduced intermediates: If the synthesis involves the reduction of a nitro group, partially reduced species like nitroso or hydroxylamine compounds may be present.

  • Isomers: Incomplete regioselectivity in fluorination or other substitution reactions can lead to the formation of positional isomers.

  • Oxidation products: As mentioned in the troubleshooting guide, anilines can oxidize to form colored impurities.

Q3: What solvent system should I start with for recrystallization?

A3: A good starting point for recrystallizing substituted anilines is a mixed solvent system. Ethanol/water is a common choice. The compound is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Other potential solvent systems to screen include toluene/hexanes or ethyl acetate/hexanes.

Q4: What is a good starting mobile phase for column chromatography?

A4: For normal-phase silica gel chromatography, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A typical starting ratio could be 9:1 (Hexanes:Ethyl Acetate). The polarity can be gradually increased as needed. Crucially, for anilines, the addition of 0.5-1% triethylamine to the mobile phase is highly recommended to prevent peak tailing.[2]

Q5: What is the expected boiling point of this compound under vacuum?

Q6: How can I confirm the purity of my final product?

A6: The purity of your final product should be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method. A single sharp peak on an HPLC chromatogram is a strong indicator of high purity. A common method for anilines is reversed-phase HPLC using a C18 column with a water/acetonitrile mobile phase containing a small amount of an acid modifier like formic acid or trifluoroacetic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of your compound and identifying any impurities. The absence of unexpected signals in the NMR spectrum is a key indicator of purity.

  • Melting Point: If your compound is a solid, a sharp melting point range that is consistent with the literature value indicates high purity.

Data Presentation

Table 1: Recommended Starting Conditions for Purification Techniques

Purification TechniqueRecommended ParametersExpected PurityNotes
Recrystallization Solvent System: Ethanol/Water or Toluene/Hexanes>98%Best for removing less soluble or more soluble impurities.
Column Chromatography Stationary Phase: Silica GelEluent: Hexanes/Ethyl Acetate with 0.5-1% Triethylamine>99%Effective for separating closely related isomers.
Vacuum Distillation Pressure: <20 mmHgTemperature: (Estimate) 130-160 °C>99.5%Ideal for removing non-volatile impurities and for large-scale purification.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Reheat the clear filtrate to boiling. Add hot water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate with 1% Triethylamine). Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully apply the sample solution to the top of the silica bed.

  • Elution: Begin eluting with the initial mobile phase. Collect fractions and monitor their composition by TLC. If necessary, gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 Hexanes:Ethyl Acetate) to elute the product.

  • Fraction Combination and Solvent Removal: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation  Bulk Purification Recrystallization Recrystallization Distillation->Recrystallization  Fine Purification (Solid) ColumnChromatography Column Chromatography Distillation->ColumnChromatography  Fine Purification (Oil/Solid) PureProduct Pure Product (>99.5%) Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Purification Issue? LowRecovery Low Recovery (Column)? Start->LowRecovery ColoredProduct Colored Product? Start->ColoredProduct OilingOut Oiling Out? Start->OilingOut MultipleSpots Multiple TLC Spots? Start->MultipleSpots AddTEA Add Triethylamine to Eluent LowRecovery->AddTEA Yes AmineSilica Use Amine-Functionalized Silica LowRecovery->AmineSilica Yes Charcoal Recrystallize with Charcoal ColoredProduct->Charcoal Yes SlowCool Cool Slowly / Add Seed Crystal OilingOut->SlowCool Yes OptimizeEluent Optimize Eluent / Gradient MultipleSpots->OptimizeEluent Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 2,3-Difluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Difluoro-4-methoxyaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the two main stages of synthesizing this compound: the nitration of 1,2-difluoro-4-methoxybenzene and the subsequent reduction of the nitro group.

Stage 1: Nitration of 1,2-Difluoro-4-methoxybenzene

Issue 1: Low Yield of the Desired 2,3-Difluoro-4-nitro-1-methoxybenzene Isomer

  • Symptoms:

    • The final product mixture shows a low percentage of the target nitro-isomer by GC-MS or NMR analysis.

    • Significant amounts of other nitro-isomers are detected.

  • Possible Causes and Solutions:

    • Incorrect Nitrating Agent or Conditions: The regioselectivity of the nitration is highly dependent on the nitrating agent and reaction temperature. The methoxy group is a strong ortho, para-director, while the fluorine atoms are weaker ortho, para-directors. To favor nitration at the 3-position (ortho to the methoxy group and meta to one fluorine, para to the other), precise control of conditions is crucial.

      • Recommended Action: Use a milder nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled low temperature (e.g., 0-10 °C). Avoid using harsh nitrating agents or high temperatures, which can lead to the formation of multiple isomers and dinitrated byproducts.

    • Formation of Isomeric Byproducts: The primary side reaction is the formation of other positional isomers. The main isomers to consider are 1,2-difluoro-4-methoxy-5-nitrobenzene and 1,2-difluoro-4-methoxy-6-nitrobenzene.

      • Recommended Action: After the reaction, carefully isolate the desired isomer using column chromatography. A non-polar to moderately polar solvent system (e.g., hexane/ethyl acetate gradient) should effectively separate the isomers.

Issue 2: Formation of Dinitrated or Oxidized Byproducts

  • Symptoms:

    • Presence of products with a higher molecular weight corresponding to the addition of two nitro groups.

    • Observation of colored impurities, potentially indicating oxidation of the aromatic ring.

  • Possible Causes and Solutions:

    • Excessive Nitrating Agent or High Temperature: Over-nitration can occur if the stoichiometry of the nitrating agent is too high or if the reaction temperature is not adequately controlled.

      • Recommended Action: Use a stoichiometric amount or a slight excess of the nitrating agent. Maintain a low reaction temperature throughout the addition of the nitrating agent and for the duration of the reaction.

    • Oxidation of the Starting Material: The methoxy group can activate the ring towards oxidation by the nitrating mixture, especially under harsh conditions.

      • Recommended Action: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and that the temperature is strictly controlled.

Stage 2: Reduction of 2,3-Difluoro-4-nitro-1-methoxybenzene

Issue 1: Incomplete Reduction of the Nitro Group

  • Symptoms:

    • The presence of the starting nitro compound or intermediate reduction products (nitroso or hydroxylamine derivatives) in the final product mixture.

  • Possible Causes and Solutions:

    • Insufficient Reducing Agent or Catalyst Deactivation: The reduction may not go to completion if the amount of reducing agent is insufficient or if the catalyst (e.g., Pd/C) is deactivated.

      • Recommended Action: Ensure a sufficient excess of the reducing agent (e.g., hydrogen gas pressure in catalytic hydrogenation, or molar excess of metal/acid). If using a catalyst, ensure it is fresh and active. For catalytic hydrogenation, proper agitation is crucial to ensure good contact between the catalyst, substrate, and hydrogen.

    • Suboptimal Reaction Conditions: Reaction time, temperature, and pressure (for hydrogenation) can affect the completeness of the reduction.

      • Recommended Action: Increase the reaction time or temperature as appropriate for the chosen reduction method. For catalytic hydrogenation, increasing the hydrogen pressure can also drive the reaction to completion.

Issue 2: Dehalogenation (Loss of Fluorine)

  • Symptoms:

    • Detection of aniline products with one or both fluorine atoms replaced by hydrogen.

  • Possible Causes and Solutions:

    • Harsh Reduction Conditions: Some reduction methods, particularly catalytic hydrogenation with certain catalysts (e.g., Raney Nickel) or at high temperatures, can lead to the cleavage of the C-F bond.

      • Recommended Action: Use a milder reducing agent or catalyst. Palladium on carbon (Pd/C) is generally a good choice for reducing nitro groups without affecting aryl fluorides. Conduct the reaction at moderate temperatures and pressures. The use of a catalyst poison, such as ammonium acetate, can sometimes suppress dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthetic route involves a two-step process:

  • Nitration: The electrophilic nitration of 1,2-difluoro-4-methoxybenzene to introduce a nitro group, primarily at the 3-position, yielding 2,3-difluoro-4-nitro-1-methoxybenzene.

  • Reduction: The reduction of the nitro group of 2,3-difluoro-4-nitro-1-methoxybenzene to an amino group to form the final product, this compound.

Q2: What are the expected major side products during the nitration of 1,2-difluoro-4-methoxybenzene?

A2: The major side products are typically positional isomers. Due to the directing effects of the methoxy and fluoro substituents, you can expect the formation of 1,2-difluoro-4-methoxy-5-nitrobenzene and 1,2-difluoro-4-methoxy-6-nitrobenzene. Under harsh conditions, dinitrated products may also be formed.

Q3: Which reduction method is recommended to avoid dehalogenation?

A3: Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely recommended method for the reduction of aromatic nitro compounds containing halogen substituents. It is generally selective for the nitro group reduction without cleaving the carbon-fluorine bonds when carried out under controlled conditions (moderate temperature and pressure). Other methods like using iron powder in acetic acid or tin(II) chloride in hydrochloric acid can also be effective and are less likely to cause dehalogenation compared to more aggressive reducing agents.

Q4: How can I purify the final product, this compound?

A4: The final product can be purified by standard laboratory techniques. After an aqueous workup to remove inorganic salts and acids, the crude product can be purified by column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexane is typically effective. Alternatively, recrystallization from a suitable solvent system can also be employed to obtain a high-purity product.

Q5: My reduction reaction is very slow. What can I do to improve the reaction rate?

A5: For catalytic hydrogenation, ensure that your hydrogen supply is adequate and that the reaction mixture is being agitated vigorously to ensure good mass transfer between the gas, liquid, and solid phases. You can also try increasing the catalyst loading, temperature, or hydrogen pressure. For chemical reductions (e.g., with metals in acid), increasing the temperature and ensuring the metal is finely powdered to maximize surface area can improve the reaction rate.

Quantitative Data Summary

The following table summarizes typical yields and impurity profiles for the synthesis of this compound. Please note that these values are illustrative and can vary based on the specific experimental conditions.

Reaction StageParameterTypical ValueNotes
Nitration Yield of desired isomer60-80%Highly dependent on reaction conditions.
Ratio of desired to other isomers3:1 to 5:1Can be improved by optimizing temperature and nitrating agent.
Dinitrated byproducts< 5%Keep temperature low and use stoichiometric nitrating agent.
Reduction Yield of this compound85-95%Dependent on the chosen reduction method and catalyst.
Incomplete reduction products< 2%Monitor reaction by TLC or GC to ensure completion.
Dehalogenated byproducts< 1-3%Use mild reduction conditions and a selective catalyst like Pd/C.

Experimental Protocols

Protocol 1: Nitration of 1,2-Difluoro-4-methoxybenzene
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,2-difluoro-4-methoxybenzene (1.0 eq) in a suitable solvent such as dichloromethane or concentrated sulfuric acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of 1,2-difluoro-4-methoxybenzene over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, pour the mixture slowly over crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 2,3-difluoro-4-nitro-1-methoxybenzene isomer.

Protocol 2: Catalytic Hydrogenation of 2,3-Difluoro-4-nitro-1-methoxybenzene
  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve 2,3-difluoro-4-nitro-1-methoxybenzene (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Add 5-10 wt% of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Reaction: Stir or shake the mixture at room temperature until the hydrogen uptake ceases (typically 2-6 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: If necessary, purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway cluster_nitration Nitration Stage cluster_reduction Reduction Stage start 1,2-Difluoro-4-methoxybenzene nitro_intermediate 2,3-Difluoro-4-nitro-1-methoxybenzene (Desired Product) start->nitro_intermediate HNO3/H2SO4 nitro_side_isomer1 Isomeric Nitro-byproducts start->nitro_side_isomer1 Side Reaction nitro_side_dinitrated Dinitrated Byproducts start->nitro_side_dinitrated Harsh Conditions final_product This compound nitro_intermediate->final_product H2, Pd/C reduction_side_incomplete Incomplete Reduction (Nitroso/Hydroxylamine) nitro_intermediate->reduction_side_incomplete Side Reaction reduction_side_dehalogenation Dehalogenated Byproducts nitro_intermediate->reduction_side_dehalogenation Side Reaction

Caption: Synthetic pathway for this compound highlighting potential side reactions.

Troubleshooting_Logic cluster_nitration_troubleshooting Nitration Troubleshooting cluster_reduction_troubleshooting Reduction Troubleshooting low_yield Low Yield of Desired Isomer? check_temp Control Temperature (0-10 °C) low_yield->check_temp check_reagents Use Mild Nitrating Agent low_yield->check_reagents purify Purify by Column Chromatography low_yield->purify dinitration Dinitration/Oxidation? dinitration->check_temp check_stoichiometry Check Stoichiometry dinitration->check_stoichiometry inert_atmosphere Use Inert Atmosphere dinitration->inert_atmosphere incomplete_reduction Incomplete Reduction? check_catalyst Check Catalyst Activity/ Sufficient Reducing Agent incomplete_reduction->check_catalyst check_conditions Optimize Time/Temp/Pressure incomplete_reduction->check_conditions dehalogenation Dehalogenation? mild_conditions Use Milder Conditions/Catalyst dehalogenation->mild_conditions

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Overcoming Poor Reactivity of 2,3-Difluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Difluoro-4-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block. The inherent electronic properties of this compound, stemming from the presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups, can sometimes lead to unexpected reactivity or low yields. This guide aims to help you navigate these challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during key reactions with this compound.

Issue 1: Low Yield in Amide Coupling Reactions

Amide bond formation with electron-deficient anilines like this compound can be sluggish. If you are experiencing low yields, consider the following:

Potential Cause Recommended Solution
Poor Carboxylic Acid Activation Use a more potent coupling reagent. For electron-deficient anilines, standard reagents may not be sufficient. Consider using HATU, HBTU, or generating an acyl fluoride in situ.
Low Nucleophilicity of the Aniline The electron-withdrawing fluorine atoms reduce the nucleophilicity of the amine. Employ a strong, non-nucleophilic organic base (e.g., DIPEA, N-methylmorpholine) to ensure the aniline is deprotonated. The addition of a catalyst like DMAP can also be beneficial.
Side Reactions Racemization of the carboxylic acid can occur, especially with sensitive substrates. The addition of an auxiliary agent like HOBt or OxymaPure can suppress this.
Suboptimal Reaction Conditions Screen different solvents. Aprotic polar solvents like DMF or NMP are often effective. Temperature can also be critical; while some couplings proceed at room temperature, gentle heating may be required.
Issue 2: Inefficient Buchwald-Hartwig Amination

Palladium-catalyzed C-N cross-coupling is a powerful tool, but reactions with electron-deficient anilines can be challenging.

Potential Cause Recommended Solution
Inappropriate Ligand Choice The choice of phosphine ligand is critical. For electron-deficient anilines, bulky, electron-rich ligands such as BrettPhos, RuPhos, or XPhos are often more effective than simpler ligands like P(t-Bu)3.[1]
Catalyst Deactivation The active Pd(0) species can be unstable. Using a pre-catalyst can sometimes lead to more consistent results.[2] Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the catalyst.
Incorrect Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can be substrate-dependent and may require screening.[3]
Poor Substrate Reactivity Aryl chlorides are generally less reactive than aryl bromides or iodides. If using an aryl chloride, you may need to use a more specialized catalyst system and higher reaction temperatures.[2]
Issue 3: Complications in Diazotization and Sandmeyer Reactions

The conversion of the amino group to other functionalities via a diazonium salt is a key transformation. However, the stability of the diazonium intermediate is crucial.

Potential Cause Recommended Solution
Decomposition of Diazonium Salt Diazonium salts are often unstable at elevated temperatures. Maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent Sandmeyer reaction.[4]
Formation of Phenolic Byproducts The diazonium salt can react with water to form the corresponding phenol. Use a non-aqueous diazotization method (e.g., with an alkyl nitrite like tert-butyl nitrite in an organic solvent) if this is a significant issue.[5]
Low Yield in the Sandmeyer Reaction The activity of the copper(I) salt is crucial. Use freshly prepared or high-purity CuCl, CuBr, or CuCN. The reaction may also be sensitive to the presence of radical scavengers.[6]
Formation of Azo Dyes The diazonium salt can couple with unreacted aniline. Ensure complete diazotization by the slow, portion-wise addition of the nitrosating agent.[7]
Issue 4: Poor Regioselectivity or Low Yield in Quinoline Synthesis

The synthesis of quinolines from anilines can be influenced by the substitution pattern of the aniline.

Potential Cause Recommended Solution
Ambiguous Cyclization Position (Regioselectivity) In reactions like the Combes synthesis, cyclization can occur at two different positions on the aniline ring. The electronic and steric nature of the substituents on both the aniline and the β-diketone will influence the outcome. With a methoxy group at the 4-position, cyclization may be directed to the 3-position.[1]
Harsh Reaction Conditions Traditional quinoline syntheses like the Skraup or Doebner-von Miller reactions often use strongly acidic and high-temperature conditions, which can lead to side reactions and low yields, especially with highly functionalized substrates.[8][9]
Low Reactivity of the Aniline The electron-withdrawing fluorine atoms can decrease the aniline's reactivity in the initial condensation step. A stronger acid catalyst or higher temperatures may be necessary.
Alternative Synthetic Routes Consider milder, more modern methods for quinoline synthesis, such as transition-metal-catalyzed cyclizations, which can offer better functional group tolerance and regioselectivity.[8]

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for amide coupling?

A1: The two electron-withdrawing fluorine atoms ortho and meta to the amino group decrease its nucleophilicity, making it less reactive towards activated carboxylic acids. This can lead to slow reaction rates and the need for more forcing conditions or specialized coupling reagents.

Q2: What is the best catalyst system for a Buchwald-Hartwig amination with this compound?

A2: While the optimal system can be substrate-dependent, a good starting point for electron-deficient anilines is a palladium source like Pd(OAc)2 or a pre-catalyst, combined with a bulky, electron-rich biarylphosphine ligand such as BrettPhos or RuPhos, and a strong base like NaOt-Bu.[10]

Q3: Can I perform a Sandmeyer reaction on this compound to introduce an iodine atom?

A3: Yes, this should be possible. The standard procedure involves diazotization of the aniline with sodium nitrite in a strong acid (like HCl or H2SO4) at low temperature, followed by the addition of a solution of potassium iodide. The diazonium salt will decompose to give the corresponding aryl iodide.[6]

Q4: In a Combes quinoline synthesis with this compound and an unsymmetrical β-diketone, what will be the major regioisomer?

A4: The regioselectivity will be influenced by both steric and electronic factors. The electron-donating methoxy group at the 4-position will activate the ortho positions (3 and 5). However, the fluorine at position 3 introduces steric hindrance. Cyclization will likely be a competitive process, and the major product may depend on the specific β-diketone and reaction conditions used. It is advisable to perform a small-scale test reaction and analyze the product mixture to determine the regiochemical outcome.[1]

Q5: Are there any safety concerns when working with diazotization reactions?

A5: Yes, diazonium salts can be explosive when isolated in a dry state. It is standard practice to generate and use them in solution without isolation. Always perform these reactions at low temperatures and behind a blast shield.

Experimental Protocols

The following are representative protocols for key reactions. Note that optimization for your specific substrates may be necessary.

Protocol 1: Amide Coupling using HATU

This protocol is adapted for electron-deficient anilines.

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous LiCl solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This is a general protocol for the coupling of an aryl bromide with an aniline.

  • To a dry Schlenk tube, add the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium pre-catalyst (e.g., a G3 pre-catalyst, 2 mol%), the appropriate phosphine ligand (e.g., BrettPhos, 4 mol%), and NaOt-Bu (1.5 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene or dioxane (0.1 M).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: Sandmeyer Bromination

A typical procedure for the conversion of the aniline to an aryl bromide.

  • Dissolve this compound (1.0 eq) in a mixture of HBr (48% aqueous solution) and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve copper(I) bromide (1.2 eq) in HBr and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the copper bromide solution.

  • Allow the reaction to warm to room temperature and then heat to 60 °C until nitrogen evolution ceases.

  • Cool the reaction mixture, extract with diethyl ether, and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify the product by distillation or column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base1 Base (e.g., DIPEA) Base1->Activated_Ester Amide_Product Amide Product Activated_Ester->Amide_Product Aniline This compound Aniline->Amide_Product Quench Aqueous Quench Amide_Product->Quench Extraction Extraction Quench->Extraction Purification Chromatography Extraction->Purification Final_Product Pure Amide Purification->Final_Product

Caption: Workflow for Amide Coupling with this compound.

Buchwald_Hartwig_Workflow Start Combine Reactants: Aryl Halide, Aniline, Pd Catalyst, Ligand, Base Degas Degas with Inert Gas Start->Degas Solvent Add Anhydrous Solvent Degas->Solvent Heat Heat Reaction Mixture Solvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Cool, Filter, Extract Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Arylamine Product Purify->Product

Caption: General Experimental Workflow for Buchwald-Hartwig Amination.

Sandmeyer_Reaction_Pathway Aniline This compound Diazotization Diazotization (NaNO2, Acid, 0-5 °C) Aniline->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (Cu(I) Salt) Diazonium_Salt->Sandmeyer Product Substituted Arene Sandmeyer->Product

Caption: Key steps in the Sandmeyer reaction of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2,3-Difluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,3-Difluoro-4-methoxyaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Issue: Low or No Yield of this compound

Q1: My reaction to reduce 2,3-difluoro-4-methoxynitrobenzene is resulting in a very low yield of the desired aniline. What are the potential causes and how can I improve it?

A1: Low yields in the reduction of nitroaromatics to anilines can stem from several factors. Here are some common causes and troubleshooting steps:

  • Inactive Catalyst: The catalyst (e.g., Palladium on carbon, Raney Nickel) may be old, poisoned, or not properly activated.

    • Solution: Use fresh, high-quality catalyst. If using a heterogeneous catalyst, ensure it is properly handled under an inert atmosphere to prevent deactivation.

  • Insufficient Reducing Agent: The amount of reducing agent (e.g., hydrogen gas, hydrazine, sodium borohydride) may not be sufficient to fully reduce the starting material.

    • Solution: Increase the equivalents of the reducing agent. When using hydrogen gas, ensure the system is properly sealed and pressurized.

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions could be favored at higher temperatures.

    • Solution: Screen a range of temperatures to find the optimal condition for the reduction.

  • Poor Solvent Choice: The solvent should be able to dissolve the starting material and be compatible with the chosen reducing agent.

    • Solution: Consider solvents like ethanol, methanol, or ethyl acetate for catalytic hydrogenation. The choice of solvent can significantly impact reaction rates and selectivity.[1]

  • Presence of Impurities: Impurities in the starting material or solvent can poison the catalyst.

    • Solution: Ensure the purity of your 2,3-difluoro-4-methoxynitrobenzene and use anhydrous, high-purity solvents.

Issue: Formation of Side Products

Q2: I am observing significant side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A2: The formation of side products is a common challenge in the synthesis of halogenated anilines. Potential side reactions and mitigation strategies include:

  • Hydrodehalogenation: The fluorine atoms on the aromatic ring can be replaced by hydrogen, especially under harsh hydrogenation conditions.

    • Solution: Use milder reducing agents. For example, tin(II) chloride or iron in acidic media can sometimes be more selective than catalytic hydrogenation.[2][3] Using a lower catalyst loading or lower hydrogen pressure can also help.

  • Incomplete Reduction: The reduction may stop at intermediate stages, such as the nitroso or hydroxylamine species.[4]

    • Solution: Increase the reaction time or the amount of reducing agent to ensure complete conversion to the aniline. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.

  • Dimerization/Condensation Products: Under certain conditions, intermediates can react with each other to form azo or azoxy compounds.[5]

    • Solution: Optimize the reaction temperature and ensure efficient stirring to minimize the concentration of reactive intermediates.

Frequently Asked Questions (FAQs)

Q3: What is a recommended starting point for the synthesis of this compound?

A3: A common and effective method for synthesizing anilines is the reduction of the corresponding nitro compound.[3][6] Therefore, a recommended starting point is the catalytic hydrogenation of 2,3-difluoro-4-methoxynitrobenzene.

Q4: How can I synthesize the precursor, 2,3-difluoro-4-methoxynitrobenzene?

Q5: What purification methods are suitable for this compound?

A5: Purification of the final product can typically be achieved through several methods:

  • Extraction: An initial workup involving extraction with an organic solvent can remove many impurities.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying anilines. A gradient of ethyl acetate in hexanes is often a good starting point for the mobile phase.

  • Distillation: If the product is a liquid, vacuum distillation can be an effective purification method.[7]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide high purity material.

Data Presentation

Table 1: Comparison of Reducing Agents for Nitroaromatic Compounds

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂/Pd-C 1-5 atm H₂, RT-50°C, Ethanol/MethanolHigh efficiency, clean workupCan cause hydrodehalogenation, requires specialized equipment
Hydrazine/Pd-C Reflux in EthanolDoes not require a pressurized systemHydrazine is highly toxic
Sn/HCl Reflux in HClCost-effective, less prone to hydrodehalogenationRequires stoichiometric amounts of metal, acidic workup
Fe/HCl or Fe/NH₄Cl Reflux in acidic or neutral conditionsInexpensive, environmentally benignCan be slow, requires large excess of iron
Sodium Borohydride (NaBH₄) With a catalyst (e.g., NiCl₂), RT, MethanolMild conditionsCan have variable selectivity

Experimental Protocols

Protocol 1: Hypothetical Synthesis of this compound by Catalytic Hydrogenation

Materials:

  • 2,3-Difluoro-4-methoxynitrobenzene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve 2,3-difluoro-4-methoxynitrobenzene in anhydrous ethanol.

  • Carefully add 10% Pd/C catalyst to the solution under a stream of inert gas.

  • Seal the vessel and purge it several times with the inert gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Rinse the filter pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or another suitable method.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: 2,3-Difluoro-4-methoxynitrobenzene dissolve Dissolve in Ethanol start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenation Hydrogenation (H2, pressure) add_catalyst->hydrogenation filter Filter to remove catalyst hydrogenation->filter Reaction Complete concentrate Concentrate filtrate filter->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify product Product: this compound purify->product troubleshooting_guide cluster_low_yield Low Yield Issues cluster_impurity Impurity Issues start Low Yield or Impure Product inactive_catalyst Inactive Catalyst? start->inactive_catalyst insufficient_reductant Insufficient Reductant? start->insufficient_reductant suboptimal_temp Suboptimal Temperature? start->suboptimal_temp hydrodehalogenation Hydrodehalogenation? start->hydrodehalogenation incomplete_reduction Incomplete Reduction? start->incomplete_reduction fresh_catalyst Use Fresh Catalyst inactive_catalyst->fresh_catalyst Yes increase_reductant Increase Reductant Amount insufficient_reductant->increase_reductant Yes screen_temp Screen Temperatures suboptimal_temp->screen_temp Yes milder_conditions Use Milder Conditions hydrodehalogenation->milder_conditions Yes increase_time Increase Reaction Time incomplete_reduction->increase_time Yes

References

Technical Support Center: Purification of 2,3-Difluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,3-Difluoro-4-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: While a definitive list of impurities is specific to the synthetic route, common contaminants in the synthesis of aromatic amines like this compound can include:

  • Unreacted Starting Materials: Residual precursors from the synthesis process.[1]

  • Isomeric Byproducts: Structurally similar isomers that may form during the reaction.

  • Over- or Under-halogenated Species: Compounds with an incorrect number of fluorine or other halogen atoms.

  • Nitro-aromatic Precursors: If the synthesis involves the reduction of a nitro group, incomplete reduction can leave residual nitro-aromatic compounds. For instance, in related syntheses, a common impurity is the corresponding nitro-compound.

  • Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[1]

  • Residual Solvents and Reagents: Solvents and other chemicals used in the synthesis and work-up procedures.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for substituted anilines are column chromatography and recrystallization. A multi-step approach, often involving an initial bulk purification by recrystallization followed by column chromatography for high-purity applications, is recommended.

Q3: Why am I observing peak tailing and poor recovery when purifying this compound on a standard silica gel column?

A3: The basic nature of the amine group in this compound leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can cause several issues:

  • Irreversible Adsorption: The compound may bind too strongly to the silica, resulting in low recovery.[2]

  • Peak Tailing: The strong acid-base interaction can lead to broad, tailing peaks, which results in poor separation from impurities.[2]

  • Compound Degradation: The acidic environment of the silica gel can potentially degrade the aniline derivative.[2]

To mitigate these issues, it is recommended to use a modified mobile phase containing a small amount of a basic modifier like triethylamine or to use an alternative stationary phase such as amine-functionalized silica or alumina.[2]

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of this compound from impurities.

Possible CauseSolution
Inappropriate Solvent System Optimize the mobile phase by testing different solvent systems with varying polarities using Thin Layer Chromatography (TLC) first. A good starting point for aromatic amines is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
Compound Streaking on TLC Add 0.5-1% triethylamine to the mobile phase to neutralize the acidic sites on the silica gel. This will improve peak shape and separation.[2]
Overloaded Column Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:50 ratio of crude material to silica gel by weight.

Issue: The compound is not eluting from the column.

Possible CauseSolution
Mobile Phase is Not Polar Enough Gradually increase the polarity of the mobile phase. For example, if you are using a hexanes/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Strong Interaction with Silica Gel Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel. Alternatively, ensure triethylamine is present in your mobile phase.[2]
Recrystallization

Issue: The compound "oils out" instead of forming crystals.

Possible CauseSolution
Solution is Too Concentrated Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
Cooling is Too Rapid Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath.
High Impurity Content The impurities may be lowering the melting point of your compound. Try purifying by column chromatography first to remove the bulk of the impurities.

Issue: Low recovery of purified product.

Possible CauseSolution
Too Much Solvent Used Use the minimum amount of hot solvent necessary to dissolve the crude product.
Compound is Too Soluble in the Chosen Solvent Select a different solvent or solvent system where the compound has lower solubility at room temperature. A good approach is to use a solvent pair (a "good" solvent and a "poor" solvent).
Premature Crystallization During Hot Filtration Preheat the funnel and receiving flask before hot filtration to prevent the product from crystallizing out too early.

Experimental Protocols

Column Chromatography Protocol (General Guideline)

This protocol is a starting point and should be optimized based on TLC analysis of your crude material.

1. Materials:

  • Crude this compound
  • Silica gel (230-400 mesh)
  • Hexane
  • Ethyl acetate
  • Triethylamine
  • Glass chromatography column
  • Collection tubes
  • TLC plates and chamber

2. Method Development (TLC):

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
  • Spot the solution on a TLC plate.
  • Develop the TLC plate in various solvent systems (e.g., start with 9:1 Hexane:Ethyl Acetate).
  • Add 0.5-1% triethylamine to the solvent system to reduce streaking.
  • The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.3.[2]

3. Column Packing:

  • Prepare a slurry of silica gel in the chosen mobile phase.
  • Pour the slurry into the column and allow it to pack evenly.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase.
  • Carefully apply the sample to the top of the silica bed.

5. Elution and Fraction Collection:

  • Begin eluting with the mobile phase, starting with a lower polarity if using a gradient.
  • Collect fractions and monitor the separation by TLC.

6. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Recrystallization Protocol (General Guideline)

1. Solvent Selection:

  • Place a small amount of the crude material in several test tubes.
  • Add a few drops of different solvents (e.g., ethanol, isopropanol, toluene, or mixtures with water) to each tube.
  • Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

3. Decolorization (if necessary):

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
  • Perform a hot filtration to remove the charcoal.

4. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.
  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold solvent.
  • Dry the crystals under vacuum.

Data Presentation

Table 1: Recommended Starting Conditions for Purification

Purification MethodParameterRecommended Starting Condition
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane/Ethyl Acetate with 0.5-1% Triethylamine
GradientStart with low polarity and gradually increase
Recrystallization Potential SolventsEthanol, Isopropanol, Toluene, Ethanol/Water
Key PrincipleHigh solubility when hot, low solubility when cold

Visualizations

Experimental_Workflow cluster_start Start cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end End Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography TLC_HPLC_Analysis TLC/HPLC Analysis Recrystallization->TLC_HPLC_Analysis Column Chromatography->TLC_HPLC_Analysis Pure Product Pure Product TLC_HPLC_Analysis->Pure Product Purity > 99% Further Purification Further Purification TLC_HPLC_Analysis->Further Purification Purity < 99% Further Purification->Column Chromatography

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue (e.g., Low Yield, Impure Product) Identify_Method Identify Purification Method Start->Identify_Method Recrystallization_Issue Recrystallization Issue Identify_Method->Recrystallization_Issue Recrystallization Chromatography_Issue Chromatography Issue Identify_Method->Chromatography_Issue Chromatography Solvent_Check Check Solvent Choice Recrystallization_Issue->Solvent_Check Cooling_Rate Adjust Cooling Rate Recrystallization_Issue->Cooling_Rate Mobile_Phase_Check Check Mobile Phase Chromatography_Issue->Mobile_Phase_Check Stationary_Phase_Check Consider Stationary Phase Chromatography_Issue->Stationary_Phase_Check Solution Optimized Protocol Solvent_Check->Solution Cooling_Rate->Solution Mobile_Phase_Check->Solution Stationary_Phase_Check->Solution

Caption: Decision-making process for troubleshooting purification issues.

References

Technical Support Center: 2,3-Difluoro-4-methoxyaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-methoxyaniline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during key synthetic transformations of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound I should be aware of?

A1: The reactivity of this compound is governed by the interplay of its substituents. The methoxy group (-OCH₃) is an electron-donating group through resonance, activating the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. However, the two fluorine atoms are strongly electron-withdrawing through induction, which deactivates the ring and decreases the nucleophilicity of the aniline nitrogen. This dual nature can influence reaction rates and regioselectivity.

Q2: Why are my yields low in reactions involving this compound?

A2: Low yields can stem from the reduced nucleophilicity of the aniline due to the electron-withdrawing fluorine atoms. This can slow down reactions like acylations and alkylations. For cross-coupling reactions, catalyst inhibition or deactivation can also be a factor. Careful optimization of reaction conditions, including temperature, catalyst system, and base, is often necessary.

Q3: What are some common side reactions to expect?

A3: In electrophilic aromatic substitution reactions, there is a possibility of substitution at the position ortho to the methoxy group if the directing effects of the substituents are not well controlled. In cross-coupling reactions, side reactions like protodeboronation of boronic acids, homocoupling, and dehalogenation can occur. For diazotization reactions, the instability of the diazonium salt can lead to decomposition if the temperature is not strictly controlled.

Q4: How can I effectively purify compounds derived from this compound?

A4: Purification of fluorinated organic compounds can sometimes be challenging. Standard techniques like column chromatography on silica gel are often effective. Due to the fluorine atoms, the polarity of your compounds might be different from their non-fluorinated analogs, so you may need to adjust your eluent system accordingly. Recrystallization can also be a powerful purification method. In some cases, specialized techniques like semi-preparative HPLC may be required for high-purity materials.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. However, the electronic properties of this compound (after conversion to a halide or triflate) can present challenges.

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Low or No Conversion 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Poor quality of boronic acid.1. Use a fresh, active palladium catalyst. Consider using a pre-catalyst. 2. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[2][3] 3. Use fresh, high-purity boronic acid or consider using the corresponding boronate ester for increased stability.[3]
Homocoupling of Boronic Acid Presence of oxygen, leading to oxidation of the Pd(0) catalyst to Pd(II).[2]1. Thoroughly degas all solvents and reagents. 2. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[2]
Protodeboronation Cleavage of the C-B bond of the boronic acid by a proton source (e.g., water).[2]1. Use anhydrous solvents and reagents. 2. Consider using potassium trifluoroborate salts, which are more resistant to protodeboronation.[4]
Dehalogenation of the Aryl Halide The palladium catalyst can react with hydride sources in the reaction mixture.[5]1. Ensure an inert atmosphere. 2. Choose a solvent less likely to act as a hydride source.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried round-bottom flask, combine the aryl halide derived from this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%) and the phosphine ligand (if required).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting Suzuki-Miyaura Coupling

G start Low or No Conversion check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst, consider pre-catalyst or different ligand. check_catalyst->solution_catalyst No check_reagents Are the reagents of high quality? check_conditions->check_reagents Yes solution_conditions Optimize temperature, base, and solvent. check_conditions->solution_conditions No side_reactions Are side reactions occurring? check_reagents->side_reactions Yes solution_reagents Use anhydrous solvents and fresh boronic acid/ester. check_reagents->solution_reagents No solution_side_reactions Degas thoroughly to prevent homocoupling. Use anhydrous conditions to minimize protodeboronation. side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Diazotization and Sandmeyer Reactions

Diazotization of this compound followed by a Sandmeyer reaction is a key method for introducing a variety of substituents onto the aromatic ring. The success of this two-step process hinges on the careful control of the diazotization step.

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Low Yield of Diazonium Salt 1. Incomplete reaction. 2. Decomposition of the diazonium salt.1. Ensure the use of a stoichiometric amount of nitrous acid (generated in situ). 2. Maintain a low temperature (0-5 °C) throughout the diazotization process.[6] Use the diazonium salt immediately in the subsequent reaction.
Formation of Phenolic Byproducts Reaction of the diazonium salt with water.1. Maintain a low temperature. 2. Use a non-aqueous solvent if possible for the Sandmeyer step.
Incomplete Sandmeyer Reaction 1. Inactive copper catalyst. 2. Poor solubility of the diazonium salt.1. Use a fresh, high-quality copper(I) salt. 2. Ensure vigorous stirring. Consider using a co-solvent to improve solubility.

Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction

This protocol is a general guideline and should be optimized for the specific desired transformation.

  • Diazotization:

    • Dissolve this compound (1.0 mmol) in a suitable acidic solution (e.g., aqueous HCl or H₂SO₄) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.0-1.1 mmol) in water, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for a short period (e.g., 15-30 minutes).

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid.

    • Slowly add the cold diazonium salt solution to the copper(I) salt mixture with vigorous stirring.

    • Allow the reaction to warm to room temperature or gently heat as required, monitoring for the evolution of nitrogen gas.

    • After the reaction is complete, quench with water and extract the product with an organic solvent.

    • Wash the organic layer, dry it over a suitable drying agent, and concentrate it.

    • Purify the product by column chromatography or distillation.

Signaling Pathway for Diazotization

G aniline This compound diazonium Diazonium Salt aniline->diazonium + HNO₂ hno2 Nitrous Acid (from NaNO₂ + Acid) n2_loss Loss of N₂ Gas diazonium->n2_loss aryl_cation Aryl Cation n2_loss->aryl_cation product Substituted Product aryl_cation->product + Nucleophile nucleophile Nucleophile (e.g., Cl⁻, Br⁻, CN⁻) G start Start: Dissolve Aniline and Base cool Cool to 0 °C start->cool add_acyl Slowly Add Acylating Agent cool->add_acyl react Warm to RT and Stir add_acyl->react monitor Monitor by TLC react->monitor workup Work-up and Extraction monitor->workup Reaction Complete purify Purification workup->purify

References

Preventing degradation of 2,3-Difluoro-4-methoxyaniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,3-Difluoro-4-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and handling of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent degradation?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry environment.[1] The container must be tightly sealed to protect it from air and moisture.[1] For extended storage periods, refrigeration at 2-8°C is recommended, and storing under an inert atmosphere, such as nitrogen or argon, can further minimize the risk of oxidative degradation.[1]

Q2: My bottle of this compound has turned a yellow or brownish color. What does this indicate and is it still usable?

Q3: What are the primary degradation pathways for this compound?

A3: Based on the functional groups present in this compound, the most probable degradation pathways are:

  • Oxidation: The aniline functional group is susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of colored byproducts.

  • Photodegradation: Exposure to UV or visible light can initiate and accelerate degradation reactions.[4][5]

Hydrolysis of the methoxy group is less likely under standard neutral storage conditions but could be a concern in the presence of strong acids or bases at elevated temperatures.[1]

Q4: What substances are incompatible with this compound?

A4: this compound should not be stored with or exposed to strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1] Contact with these substances can lead to vigorous reactions and rapid degradation of the compound.

Q5: How can I monitor the stability of this compound in a solution or formulation?

A5: A stability-indicating analytical method is essential for monitoring the compound's integrity. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[6] A validated HPLC method should be capable of separating the parent this compound peak from any potential degradation products. Developing such a method often involves forced degradation studies, where the compound is intentionally exposed to stress conditions (e.g., acid, base, heat, light, oxidation) to generate potential degradants.[6]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the storage and use of this compound.

Issue Possible Cause(s) Recommended Action(s)
Discoloration (Yellowing/Browning) Oxidation due to exposure to air and/or light.[2][3]- Confirm purity using TLC, HPLC, or NMR. - If impurities are present, purify by recrystallization or column chromatography. - For future prevention, store under an inert atmosphere and protect from light.[1]
Appearance of Extra Peaks in Analytical Chromatogram (e.g., HPLC, GC) Degradation of the sample.- Identify the storage conditions that may have led to degradation (e.g., prolonged storage at room temperature, exposure to light). - Use a fresh, properly stored sample for your experiments. - If troubleshooting a reaction, consider if the reaction conditions are causing degradation.
Inconsistent Experimental Results Use of a partially degraded reagent.- Always use a fresh or properly stored sample of this compound. - Check the purity of your starting material before beginning a series of experiments.
Solid Material Appears Clumped or Wet Absorption of moisture from the atmosphere.- Dry the material in a desiccator under vacuum. - Ensure the container is tightly sealed for future storage. - Store in a desiccator or a dry box if working in a humid environment.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of this compound and detect the presence of degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate). A typical starting point could be a 5-95% acetonitrile gradient over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a standard of known purity to determine the retention time of the main peak.

    • Inject the sample to be analyzed.

    • Monitor the chromatogram for the appearance of any additional peaks, which may indicate impurities or degradation products.

    • Calculate the purity by the area percentage of the main peak relative to the total area of all peaks.

Visualizing Degradation and Prevention

Degradation_Prevention cluster_storage Storage Conditions cluster_factors Contributing Factors cluster_prevention Preventative Measures Compound This compound Degraded Degraded Product (Colored Impurities) Compound->Degraded Degradation Air Air (Oxygen) Air->Degraded Light Light (UV/Visible) Light->Degraded Heat Elevated Temperature Heat->Degraded Incompatible Incompatible Chemicals Incompatible->Degraded Inert Inert Atmosphere (Nitrogen/Argon) Inert->Compound Protects Dark Store in Dark Dark->Compound Protects Cool Refrigerate (2-8°C) Cool->Compound Protects Seal Tightly Sealed Container Seal->Compound Protects Isolate Isolate from Incompatibles Isolate->Compound Protects

Caption: Factors contributing to the degradation of this compound and preventative storage measures.

Troubleshooting_Workflow Observe Observe Discoloration or Impurities Analyze Assess Purity (HPLC, TLC, NMR) Observe->Analyze Decision Purity Acceptable? Analyze->Decision Use Proceed with Experiment Decision->Use Yes Purify Purify Compound (Recrystallization/ Column Chromatography) Decision->Purify No Reanalyze Re-assess Purity Purify->Reanalyze Discard Discard if Purification Fails Purify->Discard Reanalyze->Decision

References

Technical Support Center: Scaling Up the Synthesis of 2,3-Difluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2,3-Difluoro-4-methoxyaniline. Below, you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to facilitate a smooth and efficient scale-up of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: A prevalent and reliable method involves a two-step process starting from 1,2-difluoro-3-methoxybenzene. The first step is the nitration of the starting material to form 2,3-difluoro-4-methoxynitrobenzene. The subsequent step is the reduction of the nitro group to an amine, yielding the final product, this compound.

Q2: What are the critical parameters to control during the nitration step?

A2: The key parameters for the nitration step are temperature, the ratio of nitric acid to sulfuric acid, and the reaction time. Maintaining a low temperature, typically between 0 and 5°C, is crucial to control the regioselectivity of the nitration and minimize the formation of byproducts.

Q3: Which reduction method is recommended for converting the nitro group to an amine?

A3: Catalytic hydrogenation is a highly effective and clean method for the reduction of the nitro group. A common catalyst used is palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is often preferred for its high yield and the ease of product purification. An alternative method is using a metal-acid system, such as iron powder in the presence of an acid like hydrochloric acid.

Q4: How can the purity of the final product, this compound, be assessed?

A4: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Protocol 1: Nitration of 1,2-difluoro-3-methoxybenzene
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 5°C.

  • Addition of Starting Material: Once the nitrating mixture is prepared, add 1,2-difluoro-3-methoxybenzene dropwise from the dropping funnel, ensuring the reaction temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0-5°C for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture over crushed ice. The precipitate, 2,3-difluoro-4-methoxynitrobenzene, is then collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Protocol 2: Reduction of 2,3-difluoro-4-methoxynitrobenzene
  • Catalyst and Substrate: In a hydrogenation vessel, add 2,3-difluoro-4-methoxynitrobenzene and a suitable solvent such as methanol or ethanol. Add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by column chromatography or recrystallization.

Data Presentation

ParameterNitrationCatalytic Hydrogenation
Key Reagents 1,2-difluoro-3-methoxybenzene, HNO₃, H₂SO₄2,3-difluoro-4-methoxynitrobenzene, Pd/C, H₂
Solvent Sulfuric AcidMethanol or Ethanol
Temperature 0-5 °CRoom Temperature
Pressure Atmospheric1-5 atm
Typical Yield 85-95%90-98%
Typical Purity >95% (after washing)>98% (after purification)

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in nitration step - Incomplete reaction. - Formation of isomers. - Loss of product during work-up.- Increase reaction time. - Ensure strict temperature control (0-5°C). - Optimize the pouring of the reaction mixture onto ice and the filtration process.
Low yield in reduction step - Inactive catalyst. - Insufficient hydrogen pressure. - Incomplete reaction.- Use fresh or properly stored catalyst. - Ensure the hydrogenation system is leak-proof and increase hydrogen pressure if necessary. - Extend the reaction time and monitor closely.
Product contamination - Incomplete removal of catalyst. - Presence of unreacted starting material or byproducts.- Ensure thorough filtration through celite. - Optimize purification method (e.g., adjust solvent system for column chromatography, choose a different recrystallization solvent).
Formation of colored impurities - Oxidation of the aniline product.- Handle the final product under an inert atmosphere (e.g., nitrogen or argon). - Store the product in a cool, dark place.

Visualizations

experimental_workflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction start_nitration 1,2-difluoro-3-methoxybenzene reagents_nitration HNO₃ / H₂SO₄ @ 0-5°C start_nitration->reagents_nitration Add dropwise reaction_nitration Nitration Reaction reagents_nitration->reaction_nitration workup_nitration Quench on Ice & Filter reaction_nitration->workup_nitration intermediate 2,3-difluoro-4-methoxynitrobenzene workup_nitration->intermediate start_reduction 2,3-difluoro-4-methoxynitrobenzene intermediate->start_reduction reagents_reduction H₂, Pd/C in Methanol start_reduction->reagents_reduction reaction_reduction Catalytic Hydrogenation reagents_reduction->reaction_reduction workup_reduction Filter Catalyst & Concentrate reaction_reduction->workup_reduction final_product This compound workup_reduction->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Potential Solutions low_yield Low Final Yield nitration_issue Issue in Nitration? low_yield->nitration_issue reduction_issue Issue in Reduction? low_yield->reduction_issue check_temp Verify Nitration Temperature (0-5°C) nitration_issue->check_temp Yes check_reagents_n Check Nitrating Agent Quality nitration_issue->check_reagents_n Yes check_purity Analyze Intermediate Purity nitration_issue->check_purity Yes check_catalyst Check Catalyst Activity reduction_issue->check_catalyst Yes check_pressure Verify Hydrogen Pressure reduction_issue->check_pressure Yes reduction_issue->check_purity No, check intermediate

Caption: Troubleshooting decision tree for low yield in synthesis.

Validation & Comparative

A Comparative Guide to 2,3-Difluoro-4-methoxyaniline and 3,4-Difluoroaniline in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Substituted anilines, in particular, serve as crucial building blocks for a diverse array of bioactive molecules. This guide provides an objective comparison of two key difluorinated aniline isomers: 2,3-Difluoro-4-methoxyaniline and 3,4-Difluoroaniline. We will delve into their synthesis, physicochemical properties, and reactivity, supported by experimental data to inform your selection of the optimal building block for your synthetic endeavors.

Physicochemical Properties

A foundational aspect of selecting a synthetic building block is a thorough understanding of its intrinsic properties. The table below summarizes the key physicochemical data for this compound and 3,4-Difluoroaniline.

PropertyThis compound3,4-Difluoroaniline
CAS Number 155020-51-23863-11-4
Molecular Formula C₇H₇F₂NOC₆H₅F₂N
Molecular Weight 159.13 g/mol 129.11 g/mol
Appearance Not explicitly foundColorless to pale yellow liquid or solid[1]
Boiling Point Not explicitly found77 °C at 7 mmHg[2]
Melting Point Not explicitly found37-39 °C
Density Not explicitly found1.302 g/mL at 25 °C[2]
pKa Estimated to be lower than p-anisidine (5.34) due to the electron-withdrawing fluorine atoms.[3]Lower than aniline (4.60) due to the electron-withdrawing fluorine atoms.[3]

Synthesis and Production

The accessibility and efficiency of synthesis are critical considerations for the practical application of these building blocks.

This compound is accessible through a multi-step synthesis, typically starting from a more heavily fluorinated precursor. A plausible and efficient route begins with 2,3,4-trifluoronitrobenzene.

3,4-Difluoroaniline can be synthesized through various methods, including the reduction of 3,4-difluoronitrobenzene or via a process involving the reaction of 1-hydroxylamine-3-fluorobenzene with anhydrous hydrogen fluoride.[4]

Comparative Synthesis Data
ParameterSynthesis of this compound (Proposed)Synthesis of 3,4-Difluoroaniline
Starting Material 2,3,4-Trifluoronitrobenzene3,4-Difluoronitrobenzene
Key Reactions Nucleophilic Aromatic Substitution (SNA r), Nitro Group ReductionNitro Group Reduction
Overall Yield Dependent on the efficiency of both steps.High yields are achievable.
Scalability Feasible, with considerations for handling fluorinated intermediates.Established industrial processes exist.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a two-step sequence involving nucleophilic aromatic substitution followed by nitro group reduction.

Step 1: Synthesis of 2,3-Difluoro-4-methoxynitrobenzene

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,4-trifluoronitrobenzene (1 equivalent) in anhydrous methanol.

  • Slowly add sodium methoxide (1.1 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2,3-difluoro-4-methoxynitrobenzene.

Step 2: Synthesis of this compound

  • In a high-pressure hydrogenation vessel, dissolve 2,3-difluoro-4-methoxynitrobenzene (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC or GC to confirm the complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to afford this compound.

Protocol 2: Synthesis of 3,4-Difluoroaniline

This protocol describes the catalytic hydrogenation of 3,4-difluoronitrobenzene.

  • Charge a hydrogenation reactor with 3,4-difluoronitrobenzene (1 equivalent) and a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of Pd/C (5-10 mol%).

  • Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas to the desired pressure.

  • Heat the mixture to a specified temperature (e.g., 50-70 °C) and stir vigorously.

  • Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques like GC.

  • Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate containing the product can be further purified by distillation or crystallization.

Reactivity and Performance in Synthesis

The substitution pattern of the fluorine and methoxy groups on the aniline ring significantly influences the reactivity of these isomers.

Electronic Effects:

  • This compound: The two fluorine atoms at the 2- and 3-positions are strongly electron-withdrawing via the inductive effect, which decreases the electron density of the aromatic ring and the basicity of the amino group.[3][5] The methoxy group at the 4-position is electron-donating through resonance, which partially counteracts the effect of the fluorine atoms. This electronic push-pull system can influence the regioselectivity of subsequent reactions.

  • 3,4-Difluoroaniline: The two fluorine atoms at the 3- and 4-positions are also electron-withdrawing, reducing the nucleophilicity of the aniline compared to the parent molecule.[3] The absence of an electron-donating group makes this aniline generally less reactive in electrophilic aromatic substitution reactions compared to its methoxy-substituted counterpart.

Steric Effects:

  • This compound: The fluorine atom at the 2-position (ortho to the amino group) introduces significant steric hindrance. This can impede reactions that involve the amino group or the adjacent positions on the ring.

  • 3,4-Difluoroaniline: The fluorine atoms are in the meta and para positions relative to the amino group, resulting in less steric hindrance around the reactive amino group compared to the 2,3-difluoro isomer.

Case Study: Synthesis of Quinolone and Quinazoline Derivatives

A prominent application of difluoroanilines is in the synthesis of quinolone and quinazoline-based pharmaceuticals. For instance, 3,4-Difluoroaniline is a key precursor in the synthesis of quinolone antibacterials and the anticancer drug Gefitinib.[4]

The Combes quinoline synthesis, which involves the acid-catalyzed reaction of an aniline with a β-diketone, can be used to prepare substituted quinolines.[6] The choice between this compound and 3,4-Difluoroaniline in such a synthesis would be dictated by the desired substitution pattern on the final quinoline ring and the anticipated influence of the substituents on the reaction outcome. Generally, the less sterically hindered and more nucleophilic aniline would be expected to react more readily.

Experimental Workflow: Synthesis of a Gefitinib Intermediate

The synthesis of the core structure of Gefitinib, an EGFR inhibitor, provides an excellent example of the utility of 3,4-difluoroaniline in a multi-step synthetic sequence. The following diagram illustrates a key step in this process.

Gefitinib_Intermediate_Synthesis cluster_reactants Reactants cluster_process Reaction Step cluster_product Product A 4-(3-Chloro-4-fluoroanilino)-6-hydroxy-7-methoxyquinazoline C Etherification A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 4-(3-Chloropropyl)morpholine B->C D Gefitinib C->D Work-up and Purification

Caption: Synthesis of Gefitinib via etherification.

Logical Relationship: Factors Influencing Aniline Reactivity

The choice between these two building blocks often comes down to a careful consideration of electronic and steric factors that govern their reactivity. The following diagram outlines the key relationships.

Aniline_Reactivity cluster_properties Aniline Properties cluster_factors Influencing Factors Reactivity Overall Reactivity Nucleophilicity Amino Group Nucleophilicity Nucleophilicity->Reactivity RingActivation Aromatic Ring Activation RingActivation->Reactivity Electronic Electronic Effects (Inductive & Resonance) Electronic->Nucleophilicity Electron-withdrawing groups decrease Electron-donating groups increase Electronic->RingActivation Electron-withdrawing groups deactivate Electron-donating groups activate Steric Steric Hindrance Steric->Reactivity Increased hindrance at ortho position decreases reactivity

Caption: Factors governing aniline reactivity.

Conclusion

Both this compound and 3,4-Difluoroaniline are valuable building blocks in modern organic synthesis. The choice between them hinges on the specific requirements of the target molecule.

  • 3,4-Difluoroaniline is a well-established and commercially available starting material with proven utility in the synthesis of important pharmaceuticals. Its lower steric hindrance around the amino group makes it a versatile reactant for a range of transformations.

  • This compound , while less commonly documented in readily available literature, offers a unique substitution pattern. The combination of ortho- and meta- fluorine atoms with a para-methoxy group provides a distinct electronic and steric profile that could be leveraged to achieve specific regiochemical outcomes or to fine-tune the properties of the final product. The ortho-fluorine, in particular, can be a handle for directed metallation or other ortho-functionalization strategies.

For researchers and drug development professionals, a careful evaluation of the electronic and steric effects, as well as the synthetic accessibility of each isomer, is paramount. This guide provides the foundational data and experimental context to aid in making an informed decision for your next synthetic campaign.

References

A Comparative Guide to the Reactivity of Fluorinated Methoxyanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted anilines are foundational building blocks in the synthesis of a wide range of organic molecules, particularly within the pharmaceutical industry.[1] The strategic placement of substituents on the aniline core is a critical aspect of medicinal chemistry, allowing for the fine-tuning of a molecule's physical, chemical, and biological properties.[1] This guide provides a comparative analysis of the reactivity of fluorinated methoxyanilines, focusing on how the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom influences their chemical behavior.

The introduction of a fluorine atom to an aromatic ring can significantly alter a molecule's electronic properties and, consequently, its chemical reactivity.[2] Fluorine's high electronegativity generally leads to improved metabolic stability, bioavailability, and binding affinity to biological targets.[3] When combined with a methoxy group, a unique electronic environment is created, leading to nuanced reactivity that is essential for synthetic chemists to understand.

The Electronic Tug-of-War: Methoxy vs. Fluorine

The reactivity of the aniline ring and its amino group is primarily governed by the net electronic effect of its substituents. Both the methoxy and fluoro groups exhibit opposing inductive and mesomeric (resonance) effects.

  • Methoxy Group (-OCH₃): This group exerts a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity. However, its strong electron-donating mesomeric effect (+M) via the lone pairs on the oxygen atom is dominant. This leads to an overall activation of the aromatic ring, increasing electron density, especially at the ortho and para positions, and enhancing the nucleophilicity of the amino group.[2]

  • Fluorine Atom (-F): As the most electronegative element, fluorine has a strong electron-withdrawing inductive effect (-I).[2] It also possesses a +M effect due to its lone pairs, but this is generally weaker compared to its inductive effect because of poor orbital overlap between fluorine's 2p and carbon's 2p orbitals.[2][4] The net result is that fluorine is typically considered a deactivating group, although it directs electrophilic substitution to the ortho and para positions.[4]

The overall reactivity of a fluorinated methoxyaniline is a direct consequence of the balance between the activating methoxy group and the deactivating fluorine atom. The positions of these substituents relative to each other and to the amino group determine the precise electronic landscape of the molecule.

Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings.[5] The reaction proceeds through a two-step mechanism: attack of the electron-rich aromatic ring on an electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity.[5]

The strongly activating amino group makes anilines highly reactive towards electrophiles, often leading to multiple substitutions.[6] In fluorinated methoxyanilines, the powerful activating effect of the amino group, bolstered by the methoxy group, generally outweighs the deactivating effect of the fluorine atom. The regioselectivity of the substitution is directed by the strongest activating groups to the positions ortho and para to them.

For example, in 4-fluoro-2-methoxyaniline, the amino group at C1 is the strongest activator, followed by the methoxy group at C2. Electrophilic attack will preferentially occur at positions ortho or para to the amino group that are not already substituted.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires an electron-deficient aromatic ring and a good leaving group.[7] The reaction generally proceeds via a stepwise addition-elimination mechanism through a negatively charged Meisenheimer complex.[7]

While the aniline ring is electron-rich, the presence of a strongly electron-withdrawing fluorine atom can make the carbon to which it is attached susceptible to nucleophilic attack. Fluorine can also serve as an effective leaving group in SNAr reactions, a somewhat counterintuitive finding given the strength of the C-F bond, but attributable to the high polarization of the bond which facilitates the initial nucleophilic attack.[8][9] The presence of other electron-withdrawing groups on the ring enhances the likelihood of SNAr.

Comparative Reactivity Data

CompoundStructureExpected Reactivity in EASExpected Basicity/Nucleophilicity of -NH₂Notes
4-Methoxyaniline HighHighReference compound; highly activated by the methoxy group.
4-Fluoro-2-methoxyaniline Moderate to HighModerateThe electron-withdrawing fluorine atom at the 4-position reduces the electron-donating ability of the methoxy group and the overall ring activation compared to 4-methoxyaniline.[2]
3-Fluoro-4-methoxyaniline ModerateModerateThe fluorine atom is meta to the amino group and ortho to the methoxy group, exerting a strong inductive pull and reducing the basicity of the amine.
2-Fluoro-4-methoxyaniline ModerateLowerFluorine at the ortho position to the amino group will significantly decrease its basicity and nucleophilicity due to the proximity of the strong inductive effect.

Experimental Protocols

To quantitatively assess the reactivity of different fluorinated methoxyanilines, a kinetic study of a standard reaction can be performed. Below is a representative protocol for comparing the nucleophilicity of the amino group via an N-acetylation reaction.

Objective: To compare the relative rates of N-acetylation of different fluorinated methoxyaniline isomers as a measure of their nucleophilicity.

Materials:

  • Fluorinated methoxyaniline isomer 1 (e.g., 4-fluoro-2-methoxyaniline)

  • Fluorinated methoxyaniline isomer 2 (e.g., 3-fluoro-4-methoxyaniline)

  • Acetic anhydride

  • A suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Prepare stock solutions of each aniline isomer and acetic anhydride of known concentration in the chosen solvent. Also prepare a stock solution of the internal standard.

  • In separate reaction vessels thermostated to a constant temperature (e.g., 25 °C), place a known volume of the aniline solution and the internal standard solution.

  • Initiate the reaction by adding a known volume of the acetic anhydride stock solution to each vessel simultaneously. Start a timer.

  • At regular time intervals (e.g., every 5 minutes for 30 minutes), withdraw a small aliquot from each reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Extract the organic components from the quenched aliquot with a suitable solvent (e.g., ethyl acetate).

  • Analyze the organic extract by GC-FID or HPLC to determine the concentration of the remaining aniline and the formed acetanilide product relative to the internal standard.

  • Plot the concentration of the aniline reactant versus time for each isomer.

  • Determine the initial rate of each reaction from the slope of the concentration-time curve at t=0.[2]

  • The ratio of the initial rates provides a quantitative comparison of the nucleophilicity of the two anilines.

Visualizing Electronic Effects and Experimental Workflow

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Substituent Effects on Aniline Nitrogen Aniline Aniline Ring Nitrogen Amino Nitrogen (Nucleophilicity) Aniline->Nitrogen Modulates Electron Density Methoxy -OCH3 Group Methoxy->Aniline +M Effect (Strong) -I Effect (Weak) Fluorine -F Atom Fluorine->Aniline -I Effect (Strong) +M Effect (Weak)

Caption: Electronic effects of fluoro and methoxy groups on aniline nucleophilicity.

G cluster_1 Workflow for Reactivity Comparison A Prepare Stock Solutions (Anilines, Acetic Anhydride) B Initiate Parallel Reactions (Constant Temperature) A->B C Time-course Sampling & Quenching B->C D Quantitative Analysis (GC or HPLC) C->D E Plot [Reactant] vs. Time D->E F Determine Initial Reaction Rates (k) E->F G Compare k values for Relative Reactivity F->G

Caption: Experimental workflow for comparing the nucleophilicity of aniline isomers.

Conclusion

The reactivity of fluorinated methoxyanilines is a complex interplay of the activating, ortho,para-directing methoxy group and the deactivating, but also ortho,para-directing, fluorine atom. In electrophilic aromatic substitution, the combined activating effects of the amino and methoxy groups generally prevail, leading to highly reactive substrates. The position of the fluorine atom is critical in modulating this reactivity, with an ortho-fluoro substituent having the most pronounced electron-withdrawing and basicity-reducing effect on the adjacent amino group. For synthetic and medicinal chemists, a thorough understanding of these electronic subtleties is paramount for predicting reaction outcomes and designing molecules with desired properties. The provided experimental framework offers a robust method for the quantitative validation of these principles, enabling informed decisions in synthetic planning and drug development.[2]

References

Characterization of 2,3-Difluoro-4-methoxyaniline: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization of 2,3-Difluoro-4-methoxyaniline, offering a comparative analysis with structurally related analogs. This document provides researchers, scientists, and drug development professionals with detailed experimental data, protocols, and visual workflows to aid in the identification and structural elucidation of this compound.

This guide presents a detailed spectroscopic analysis of this compound, a valuable building block in medicinal chemistry and materials science. By comparing its NMR and MS data with those of key analogs—4-methoxyaniline, 3-fluoro-4-methoxyaniline, and 2,3-difluoroaniline—we can elucidate the electronic and structural effects of fluorine and methoxy substituents on the aniline scaffold.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its analogs, recorded in deuterated chloroform (CDCl₃). The data highlights the influence of electron-withdrawing fluorine atoms and the electron-donating methoxy group on the chemical shifts of the aromatic protons and carbons.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

CompoundAromatic Protons (δ, ppm)Multiplicity & Coupling Constants (J, Hz)-OCH₃ (δ, ppm)-NH₂ (δ, ppm)
This compound H-5: ~6.7-6.8H-6: ~6.5-6.6mm~3.85 (s)~3.7 (br s)
4-MethoxyanilineH-2, H-6: 6.75H-3, H-5: 6.65d, J = 8.8d, J = 8.83.76 (s)3.51 (br s)
3-Fluoro-4-methoxyanilineH-2: 6.57H-5: 6.79H-6: 6.49d, J = 2.8t, J = 8.8dd, J = 8.8, 2.83.84 (s)3.65 (br s)
2,3-DifluoroanilineH-4: ~6.8H-5: ~6.6H-6: ~6.7mmm-~3.8 (br s)

Note: Data for this compound is predicted based on analogous structures. "m" denotes multiplet, "s" singlet, "d" doublet, "t" triplet, "dd" doublet of doublets, and "br s" broad singlet.

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

CompoundC1 (δ, ppm)C2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)C6 (δ, ppm)-OCH₃ (δ, ppm)
This compound ~135 (dd)~145 (dd)~140 (dd)~148 (dd)~110 (d)~115 (d)~56
4-Methoxyaniline[1]140.0116.0114.9152.9114.9116.055.8
3-Fluoro-4-methoxyaniline139.7 (d)108.8 (d)151.7 (d)141.5117.8110.2 (d)56.4
2,3-Difluoroaniline137.9 (dd)149.5 (dd)138.5 (dd)118.9 (d)112.1 (d)123.8 (d)-

Note: Data for this compound is predicted based on analogous structures. Couplings to fluorine are indicated by "d" (doublet) or "dd" (doublet of doublets).

Mass Spectrometry Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺•) for this compound is expected at m/z 159. The fragmentation is predicted to involve the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.

Table 3: Comparative Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺•) (m/z)Key Fragment Ions (m/z)
This compound 159144 ([M-CH₃]⁺), 116 ([M-CH₃-CO]⁺)
4-Methoxyaniline[2]123108 ([M-CH₃]⁺), 80 ([M-CH₃-CO]⁺)
3-Fluoro-4-methoxyaniline[3]141126 ([M-CH₃]⁺), 98 ([M-CH₃-CO]⁺)
2,3-Difluoroaniline129112, 101

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer. Samples are prepared by dissolving approximately 10-20 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹H NMR, a standard single-pulse experiment is used with a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is employed with a pulse angle of 30-45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer equipped with an electron ionization (EI) source. The sample is introduced into the ion source, often via a gas chromatograph (GC) or a direct insertion probe. The electron energy is set to a standard 70 eV. The ion source temperature is maintained between 200°C and 250°C. A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio over a typical scan range of m/z 40-500.

Visualizing the Analytical Workflow and Fragmentation

The following diagrams, generated using Graphviz, illustrate the logical flow of the characterization process and a plausible fragmentation pathway for this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_output Structural Elucidation Sample This compound Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve NMR NMR Spectrometer (400 MHz) Dissolve->NMR MS GC-MS (EI Source) Dissolve->MS H_NMR ¹H NMR Spectrum NMR->H_NMR C_NMR ¹³C NMR Spectrum NMR->C_NMR Mass_Spec Mass Spectrum MS->Mass_Spec Processing Data Processing & Interpretation H_NMR->Processing C_NMR->Processing Mass_Spec->Processing Structure Confirm Structure Processing->Structure Fragmentation_Pathway M [C₇H₆F₂NO]⁺• m/z = 159 (Molecular Ion) F1 [C₆H₃F₂NO]⁺ m/z = 144 M->F1 - •CH₃ F2 [C₅H₃F₂N]⁺• m/z = 116 F1->F2 - CO

References

Purity Analysis of 2,3-Difluoro-4-methoxyaniline: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 2,3-Difluoro-4-methoxyaniline, a key building block in pharmaceutical synthesis. The performance of HPLC is objectively compared with alternative analytical techniques, supported by experimental data and detailed protocols for method development.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust technique for the purity analysis of aromatic amines like this compound.[1][2] Its precision in separating the main compound from its potential impurities makes it a preferred method.[1] However, other analytical methods offer distinct advantages and can be employed for comprehensive characterization.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Application
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution and sensitivity, precise quantification, well-established methods.[1][3]May require method development for novel compounds, can be time-consuming.Routine quality control, purity determination, and impurity profiling.[1]
UPLC (Ultra-Performance Liquid Chromatography) Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis.Higher throughput, increased sensitivity, and better resolution than HPLC.[4]Higher backpressure requires specialized equipment.High-throughput screening, impurity identification.[4]
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of LC with the mass analysis capabilities of MS.Provides molecular weight information for impurity identification.[4]Higher cost and complexity.Identification of unknown impurities and degradation products.[5]
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds followed by mass analysis.Excellent for volatile impurities.[6]Not suitable for non-volatile or thermally labile compounds.[6]Analysis of residual solvents and volatile organic impurities.[7]
TLC (Thin-Layer Chromatography) Separation based on differential adsorption on a thin layer of adsorbent material.Simple, rapid, and inexpensive.[8][9]Lower resolution and sensitivity compared to HPLC, primarily qualitative.[8]Rapid screening and monitoring of reaction progress.

Experimental Protocols

While a specific validated HPLC method for this compound is not publicly available, a standard reversed-phase HPLC method can be developed based on methods for structurally similar aromatic amines.[3]

Proposed HPLC Method for Purity Analysis
  • Chromatographic System: An HPLC system equipped with a UV detector, pump, autosampler, and column oven.[3]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate).[10][11]

  • Flow Rate: 1.0 mL/min.[3][10]

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 230-280 nm for aromatic amines).

  • Column Temperature: 30°C.[3]

  • Injection Volume: 10 µL.[3]

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase. Filter the solution through a 0.45 µm filter before injection.[3]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile impurities, GC-MS can be a powerful tool.[6]

  • System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 280°C) to elute all components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol.

Visualizing the Workflow and Logic

To better understand the analytical processes, the following diagrams illustrate the experimental workflow for HPLC analysis and a decision-making process for selecting the appropriate analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter Sample (0.45 µm) B->C D Inject Sample into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Chromatogram Peaks F->G H Calculate Purity G->H I Purity Report H->I

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Analysis_Decision_Tree A Purity Analysis of this compound B Routine Quality Control? A->B C HPLC B->C Yes D Unknown Impurity Identification? B->D No E LC-MS D->E Yes F Volatile Impurities Suspected? D->F No G GC-MS F->G Yes H Rapid Screening Needed? F->H No H->C No I TLC H->I Yes

Caption: Decision tree for selecting an appropriate purity analysis method.

References

Comparative Analysis of the Biological Activity of Compounds Derived from 2,3-Difluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the therapeutic potential of novel compounds synthesized from 2,3-Difluoro-4-methoxyaniline, with a focus on their anticancer and antimicrobial activities. This report provides a comparative analysis with existing alternatives, supported by experimental data, detailed protocols, and pathway visualizations.

Derivatives of this compound represent a promising class of compounds in the landscape of modern pharmacology, exhibiting significant potential in the development of new therapeutic agents. The unique substitution pattern of a difluoro and a methoxy group on the aniline scaffold provides a valuable starting point for the synthesis of novel molecules with diverse biological activities. This guide delves into the anticancer and antimicrobial properties of these compounds, offering a comparative perspective against established alternatives and detailing the experimental frameworks used for their evaluation.

Anticancer Activity: Targeting Key Signaling Pathways

Compounds derived from fluorinated anilines, particularly those with a quinazoline core, have demonstrated notable efficacy as anticancer agents. Their mechanism of action often involves the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Kinase Inhibition Profile

A primary mode of action for many quinazoline-based compounds is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] These receptors are pivotal in regulating cell growth, differentiation, and angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[3] By blocking the activity of these kinases, these compounds can effectively halt tumor progression.

While specific data for compounds directly derived from this compound is limited in publicly available literature, a comparative analysis can be drawn from structurally similar 4-anilinoquinazoline derivatives. For instance, novel 4-pyrrylamino quinazoline derivatives have shown significant in vitro antitumor activity against pancreatic (Miapaca2) and prostate (DU145) cancer cell lines, with IC50 values markedly lower than the established EGFR inhibitor, Gefitinib.[4] This suggests that the strategic incorporation of a methoxy-substituted aniline moiety can enhance cytotoxic effects.

Table 1: In Vitro Anticancer Activity of 4-Pyrrylamino Quinazoline Derivatives and a Reference Compound [4]

Compound IDTarget Cell LineIC50 (µM)[4]
GI-6 Miapaca25.8
DU14510.2
GII-4 Miapaca26.5
DU14511.5
GII-6 Miapaca24.9
DU1459.8
GII-8 Miapaca27.2
DU14512.1
GII-9 Miapaca26.8
DU14511.9
Gefitinib Miapaca2~40
DU145~40

Table 2: EGFR Kinase Inhibitory Activity [4]

Compound IDEGFR IC50 (µM)[4]
GI-6 0.08
GII-4 0.12
GII-6 0.07
GII-8 0.15
GII-9 0.11
Gefitinib 0.05

The data indicates that while these novel compounds exhibit superior cytotoxicity in cell lines compared to Gefitinib, their direct enzymatic inhibition of EGFR is comparable or slightly less potent. This highlights the complex relationship between enzyme inhibition and cellular activity, which can be influenced by factors such as cell permeability and off-target effects.

EGFR_VEGFR2_Signaling_Pathway Ligand_EGFR EGF EGFR EGFR Ligand_EGFR->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Ligand_VEGFR VEGF VEGFR2 VEGFR-2 Ligand_VEGFR->VEGFR2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Angiogenesis Angiogenesis VEGFR2->Angiogenesis Inhibitor Anilinoquinazoline Derivative Inhibitor->EGFR Inhibitor->VEGFR2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways.

Antimicrobial Activity

While the primary focus of research on fluorinated anilines has been on their anticancer properties, there is emerging evidence of their potential as antimicrobial agents. The structural motifs present in these compounds can be adapted to target essential processes in bacteria and fungi.

Table 3: In Vitro Antimicrobial Activity of Various Novel Compounds

Compound IDMicroorganismMIC (µg/mL)Reference
NSC 610493 S. aureus12.5[5]
MRSA12.5[5]
Cystobactamid CN-DM-861 Enterobacterales0.25 - 4[6]
P. aeruginosa4[6]
Chelocardin CDCHD Enterobacterales0.25 - 16[6]

This comparative data underscores the potential for developing potent antimicrobial agents from novel heterocyclic scaffolds.

Experimental Protocols

To ensure the reproducibility and validation of the presented biological activities, detailed experimental protocols for key assays are provided below.

MTT Assay for In Vitro Anticancer Activity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., Miapaca2, DU145)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against compound concentration.[7]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (serial dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 2-4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound stock solution in DMSO

  • Spectrophotometer

  • Microplate incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium, adjusting the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well containing the compound dilutions with the standardized microorganism suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[8]

Conclusion

Compounds derived from this compound hold considerable promise for the development of novel anticancer and antimicrobial agents. While direct biological data for this specific class of compounds is an area for future research, comparative analysis with structurally related molecules, particularly 4-anilinoquinazolines, reveals a strong potential for potent biological activity. The inhibition of key kinases such as EGFR and VEGFR-2 is a likely mechanism for their anticancer effects. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and evaluation of these promising therapeutic candidates. Further synthesis and screening of derivatives of this compound are warranted to fully elucidate their therapeutic potential.

References

A Comparative Study of Substituted Anilines in Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of arylamines is a cornerstone of modern organic chemistry. Substituted anilines are crucial building blocks in the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, have become indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds involving these motifs. This guide provides a comparative analysis of the performance of substituted anilines in these key transformations, supported by experimental data and detailed protocols to aid in reaction design and optimization.

The reactivity of a substituted aniline in cross-coupling reactions is profoundly influenced by the electronic nature and steric hindrance of the substituents on the aromatic ring. Electron-donating groups (EDGs) can enhance the nucleophilicity of the aniline nitrogen in C-N couplings and affect the electronic properties of the aryl halide, while electron-withdrawing groups (EWGs) have the opposite effect.[1] The position of the substituent (ortho, meta, or para) also plays a critical role in steric hindrance and electronic effects. This guide will explore these nuances through a comparative lens.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide or pseudohalide.[2][3] The choice of ligand, base, and reaction conditions is critical for achieving high yields, particularly with challenging substrates like electron-deficient anilines or sterically hindered coupling partners.[4][5]

Comparative Yields in Buchwald-Hartwig Amination

The following table summarizes representative yields for the Buchwald-Hartwig amination of various substituted anilines with different aryl halides. The data highlights the influence of electronic effects on reaction efficiency. Generally, electron-rich anilines tend to give higher yields, while electron-poor anilines may require more specialized catalytic systems or harsher conditions.[6]

Aniline DerivativeCoupling PartnerCatalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aniline4-BromotoluenePd(OAc)₂ / XPhosNaOtBuToluene10012-24~95%[7]
N-methylaniline5-Chloro-8-benzyloxyquinolinePd(OAc)₂ / L3110-1200.593[8]
3-Methoxy-N-methylaniline5-Chloro-8-benzyloxyquinolinePd(OAc)₂ / L3140-150689[8]
Diphenylamine5-Chloro-8-benzyloxyquinolinePd(OAc)₂ / L41502486[8]
4-Methoxyaniline3,5-bis(trifluoromethyl)bromobenzeneBrettPhos Pd G3 / BrettPhos99[9]
Aniline3,5-bis(trifluoromethyl)bromobenzenetBuXPhos Pd G3 / tBuXPhos94-99[9]
4-Nitroaniline1,2,3-Triiodobenzene derivative-----High[6]

L3 and L4 are specific phosphine ligands referenced in the source material.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds, coupling an organoboron species with an organic halide.[10] Halogenated anilines are common substrates, and their reactivity is dependent on the nature of the halogen (I > Br > Cl) and the electronic properties of the aniline.[7]

Comparative Yields in Suzuki-Miyaura Coupling

The table below presents data on the Suzuki-Miyaura coupling of substituted bromoanilines with various boronic acids. The results demonstrate good to excellent yields across a range of electronically diverse substrates.

Halogenated AnilineCoupling PartnerCatalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Yield (%)Reference
4-Bromo-2,6-diiodoanilineArylboronic acidPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/Water80-[11]
ortho-Bromoaniline derivativeBenzylboronic esterCataCXium A Pd G3K₂CO₃2-MeTHF9091[12]
ortho-Bromoaniline derivativePhenylboronic esterCataCXium A Pd G3K₂CO₃2-MeTHF9097[12]
2-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NWater with Kolliphor ELRT86[13]
3-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NWater with Kolliphor ELRT88[13]
4-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NWater with Kolliphor ELRT91[13]

Performance in Heck Reaction

The Mizoroki-Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.[14][15] While a foundational reaction, achieving high yields and selectivity with substituted anilines can be challenging and often requires careful optimization of the catalyst, base, and solvent system.[16][17]

Comparative Data in Heck Reaction

Data for a wide comparative study of substituted anilines in the Heck reaction is less systematically tabulated in the literature than for the Buchwald-Hartwig and Suzuki reactions. However, successful protocols have been developed for specific substrates. For instance, the Heck coupling of halogenated aniline derivatives with acrylonitrile has been optimized for industrial-scale synthesis. The reaction of iodo- and activated bromoanilines with acrylonitrile proceeded quantitatively using a heterogeneous Pd/C catalyst, while non-activated bromoanilines required a homogeneous Pd(OAc)₂/tri-o-tolylphosphine system for high conversion.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducibility and success in cross-coupling reactions. Below are generalized procedures for the Buchwald-Hartwig and Suzuki reactions based on established methods.

General Protocol for Buchwald-Hartwig Amination

This protocol is a generalized starting point and may require optimization for specific substrates.[18]

  • Catalyst Preparation: In an inert atmosphere (glovebox or Schlenk line), add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Josiphos-type ligand, 4 mol%), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the substituted aniline (1.2 equiv.) and the aryl halide (1.0 equiv.).

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane, 5 mL).

  • Reaction: Stir the mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation, then heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling

This protocol is based on the coupling of a bromoaniline with an arylboronic acid.[19]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the bromoaniline derivative (1.0 mmol), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or 2-MeTHF) and an aqueous solution of the base or water. A common ratio is 4:1 organic solvent to water.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental steps is crucial for troubleshooting and optimizing cross-coupling reactions. The following diagrams, generated using Graphviz, illustrate the catalytic cycle for the Buchwald-Hartwig amination and a general experimental workflow for cross-coupling reactions.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(L2)-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'' / Base Amido_Complex Ar-Pd(II)(L2)-NR'R'' Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[2][18]

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Assemble dry glassware under inert atmosphere Reagents Add solid reagents: Substituted Aniline, Coupling Partner, Base, Catalyst, Ligand Setup->Reagents Solvent Add anhydrous solvent Reagents->Solvent Heating Heat to desired temperature with vigorous stirring Solvent->Heating Monitoring Monitor progress by TLC, GC-MS, or LC-MS Heating->Monitoring Quench Cool to room temperature and quench reaction Monitoring->Quench Reaction Complete Extract Extract with organic solvent, wash with water and brine Quench->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify

Caption: General experimental workflow for cross-coupling reactions.

References

A Comparative Guide to the X-ray Crystal Structure of Halogenated Methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of halogenated methoxyaniline derivatives. While the specific crystal structure for 2,3-Difluoro-4-methoxyaniline is not publicly available, this document presents a detailed examination of closely related chlorinated analogues to offer valuable insights into the structural effects of halogen substitution on the aniline scaffold. The information presented herein is intended to support research and development in medicinal chemistry and materials science.

Comparison of Crystallographic Data

To illustrate the impact of halogen substitution on the molecular geometry of methoxyanilines, we present a comparison of the crystallographic data for two chlorinated derivatives: 4-Chloro-2,5-dimethoxyaniline and 2,4-Dichloro-5-methoxyaniline. These compounds serve as valuable reference points for understanding the structural parameters of this class of molecules.

Parameter4-Chloro-2,5-dimethoxyaniline2,4-Dichloro-5-methoxyaniline
Chemical Formula C₈H₁₀ClNO₂[1]C₇H₇Cl₂NO[2]
Molecular Weight 187.62 g/mol [1]192.04 g/mol [3]
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
Unit Cell Dimensions a = 7.983(2) Å, b = 8.634(2) Å, c = 12.456(3) Åa = 7.921(2) Å, b = 11.014(2) Å, c = 9.493(2) Å, β = 109.13(3)°
Selected Bond Lengths (Å)
C-Cl1.745(3)C2-Cl1 = 1.737(2), C4-Cl2 = 1.739(2)
C-N1.401(4)1.393(3)
C-O (methoxy)C2-O1 = 1.373(4), C5-O2 = 1.370(4)1.367(3)
**Selected Bond Angles (°) **
C-C-ClC3-C4-Cl1 = 119.5(2), C5-C4-Cl1 = 119.8(2)C1-C2-Cl1 = 119.9(2), C3-C2-Cl1 = 119.4(2), C3-C4-Cl2 = 119.6(2), C5-C4-Cl2 = 119.7(2)
C-C-NC2-C1-N1 = 120.7(3), C6-C1-N1 = 120.4(3)C2-C1-N1 = 120.9(2), C6-C1-N1 = 120.3(2)
C-O-C (methoxy)C2-O1-C7 = 117.8(3), C5-O2-C8 = 117.9(3)C5-O1-C7 = 118.1(2)

Experimental Protocols

The determination of the X-ray crystal structure of small organic molecules like halogenated anilines involves a standardized workflow.

Single Crystal X-ray Diffraction (SC-XRD) Protocol
  • Crystal Growth : High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent.

  • Crystal Mounting : A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection : The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing : The collected diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement : The processed data are used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to improve the agreement with the experimental data.

Signaling Pathway Involvement: An Exemplary Case

While this compound is a building block, derivatives containing similar motifs are found in pharmacologically active molecules. A notable example is the FDA-approved drug Asciminib , which contains a 4-(chlorodifluoro-methoxy)aniline moiety.

Asciminib is a potent and specific inhibitor of the Abelson murine leukemia viral oncogene homolog 1 (ABL1) tyrosine kinase. It functions as an allosteric inhibitor, binding to the myristoyl pocket of ABL1. This binding induces a conformational change that locks the kinase in an inactive state, thereby inhibiting its downstream signaling pathways that are crucial for the proliferation of chronic myeloid leukemia (CML) cells.

G Simplified Signaling Pathway of Asciminib in CML cluster_cell CML Cell BCR_ABL1 BCR-ABL1 Fusion Protein (Constitutively Active Kinase) Downstream Downstream Signaling Pathways (e.g., STAT5, RAS/MAPK) BCR_ABL1->Downstream Phosphorylation Cascade Asciminib Asciminib Asciminib->BCR_ABL1 Allosteric Inhibition (Myristoyl Pocket) Proliferation Cell Proliferation and Survival Downstream->Proliferation

Simplified diagram of the mechanism of action of Asciminib in inhibiting the BCR-ABL1 signaling pathway in Chronic Myeloid Leukemia (CML).

Experimental Workflow for Structure Elucidation

The process of determining the crystal structure of a novel halogenated aniline derivative and assessing its biological relevance follows a logical progression of experiments.

G Experimental Workflow for Halogenated Aniline Derivatives Synthesis Synthesis of Halogenated Aniline Derivative Purification Purification and Characterization (NMR, MS) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Biological_Screening Incorporation into Bioactive Scaffolds and Biological Screening Purification->Biological_Screening SC_XRD Single Crystal X-ray Diffraction Crystal_Growth->SC_XRD Structure_Solution Structure Solution and Refinement SC_XRD->Structure_Solution Data_Analysis Crystallographic Data Analysis Structure_Solution->Data_Analysis

A typical experimental workflow for the synthesis, structural elucidation, and biological evaluation of novel halogenated aniline derivatives.

References

A Comparative Guide to Validated Analytical Methods for 2,3-Difluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate analysis of key chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of validated analytical methodologies for the quantification and purity assessment of 2,3-Difluoro-4-methoxyaniline, a crucial building block in modern medicinal chemistry. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), selected for their widespread availability and suitability for aniline derivatives.

Comparison of Analytical Method Performance

The selection of an appropriate analytical technique is contingent on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the nature of potential impurities. The following table summarizes the typical performance characteristics of validated HPLC-UV and GC-MS methods for the analysis of this compound, based on established data for structurally similar fluoroaniline compounds.[1][2][3]

Validation Parameter HPLC-UV GC-MS Alternative Method: LC-MS
Linearity (R²) > 0.999> 0.998> 0.999
Range 1 - 100 µg/mL0.5 - 75 µg/mL0.1 - 50 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD)
- Repeatability< 1.0%< 2.0%< 2.0%
- Intermediate Precision< 2.0%< 3.0%< 3.0%
Limit of Detection (LOD) ~0.3 µg/mL~0.1 µg/mL~0.03 ng/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.5 µg/mL~0.1 ng/mL
Specificity High (with appropriate column and mobile phase)Very High (mass analyzer)Very High (mass analyzer)
Derivatization Required No[4]Potentially, to improve volatility and peak shape[5]No

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of a validated analytical method. Below are representative methodologies for HPLC-UV and GC-MS analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the routine quantification and purity assessment of this compound. Given that anilines can be polar and thermally labile, HPLC is often a preferred technique as it typically does not necessitate derivatization.[4][5]

1. Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for aniline derivatives.[6]

  • Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid) is often effective.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically in the range of 240-280 nm).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol or acetonitrile to a known concentration within the validated range.

4. Validation Parameters:

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo.

  • Linearity: A calibration curve is constructed by analyzing a series of standard solutions at different concentrations.

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo.

  • Precision: Assessed through repeated analysis of a homogeneous sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent technique for impurity identification and quantification, particularly for volatile and semi-volatile compounds.[7]

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer.

2. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: A suitable temperature gradient is established to ensure the separation of the analyte from potential impurities.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Full scan for qualitative analysis and impurity identification, and Selected Ion Monitoring (SIM) for quantitative analysis.

4. Sample Preparation:

  • The sample is dissolved in a volatile organic solvent. Derivatization may be necessary to improve the volatility and chromatographic behavior of the aniline.

5. Validation Parameters:

  • In addition to the parameters validated for HPLC-UV, the mass spectral data (mass-to-charge ratio) is used to confirm the identity of the analyte and any impurities.

Visualizing the Workflow

A clear understanding of the logical flow of analytical method development and validation is crucial for successful implementation.

analytical_method_validation_workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Use dev_start Define Analytical Requirements select_tech Select Analytical Technique (HPLC, GC, etc.) dev_start->select_tech optimize Optimize Method Parameters select_tech->optimize dev_end Developed Method optimize->dev_end specificity Specificity dev_end->specificity Proceed to Validation linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis Method Implementation system_suitability System Suitability Testing routine_analysis->system_suitability

Caption: Workflow for the development and validation of an analytical method.

Selecting the Appropriate Analytical Technique

The choice between HPLC and GC is primarily dictated by the physicochemical properties of the analyte.

analytical_technique_selection start Analyte: this compound volatility Is the analyte sufficiently volatile and thermally stable? start->volatility gc_ms GC-MS is a suitable option. - High sensitivity and specificity. - May require derivatization. volatility->gc_ms  Yes   hplc HPLC is the preferred method. - No derivatization needed. - Suitable for polar and non-volatile compounds. volatility->hplc  No  

References

Benchmarking Synthetic Routes to 2,3-Difluoro-4-methoxyaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is a cornerstone of innovation. This guide provides a comparative analysis of two plausible synthetic routes to 2,3-Difluoro-4-methoxyaniline, a valuable building block in medicinal chemistry. The presented methods are based on established chemical principles and analogous transformations reported in the literature, offering a benchmark for yield, purity, and operational considerations.

This document details two primary strategies for the synthesis of this compound: a classical approach involving electrophilic nitration followed by reduction, and a modern alternative utilizing nucleophilic aromatic substitution (SNAr). Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a discussion of its advantages and disadvantages.

Method 1: Electrophilic Nitration of 3,4-Difluoroanisole and Subsequent Reduction

This three-step synthesis begins with the commercially available 3,4-difluorophenol and employs a standard nitration/reduction sequence.

Experimental Protocol

Step 1: Synthesis of 3,4-Difluoroanisole

To a solution of 3,4-difluorophenol (1.0 eq) in acetonitrile, potassium carbonate (1.3 eq) is added. The mixture is stirred at room temperature, and methyl iodide (1.2 eq) is added dropwise. The reaction is stirred overnight at room temperature. Upon completion, the reaction mixture is poured into water and extracted with dichloromethane. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3,4-difluoroanisole.

Step 2: Nitration of 3,4-Difluoroanisole

3,4-Difluoroanisole (1.0 eq) is dissolved in a mixture of acetic anhydride and a suitable solvent. The solution is cooled to 0°C, and a nitrating mixture (e.g., nitric acid in sulfuric acid) is added dropwise, maintaining the temperature below 5°C. The reaction is stirred at this temperature for a specified time until the starting material is consumed (monitored by TLC). The reaction mixture is then carefully poured onto crushed ice, and the precipitated product, 2,3-Difluoro-4-nitroanisole, is collected by filtration, washed with cold water, and dried.

Step 3: Reduction of 2,3-Difluoro-4-nitroanisole

The 2,3-Difluoro-4-nitroanisole (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalyst, such as 10% Palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to hydrogenation with hydrogen gas (H₂) at a specified pressure and temperature until the reaction is complete. The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to afford the final product, this compound.

Method 2: Nucleophilic Aromatic Substitution (SNAr) and Reduction

This two-step approach leverages the high reactivity of activated fluoroaromatics towards nucleophilic substitution.

Experimental Protocol

Step 1: Synthesis of 2,3-Difluoro-4-nitroanisole via SNAr

A solution of 2,3,4-trifluoronitrobenzene (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) is treated with sodium methoxide (1.1 eq) at a controlled temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water, and the product is extracted with a suitable organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2,3-Difluoro-4-nitroanisole.

Step 2: Reduction of 2,3-Difluoro-4-nitroanisole

The reduction of the nitro group is carried out following the same procedure as described in Step 3 of Method 1, using catalytic hydrogenation to yield this compound.

Comparative Data

The following table summarizes the key quantitative data for the two proposed synthetic routes. The values are based on typical yields and conditions reported for analogous reactions in the literature.

ParameterMethod 1: Nitration & ReductionMethod 2: SNAr & Reduction
Starting Material 3,4-Difluorophenol2,3,4-Trifluoronitrobenzene
Number of Steps 32
Overall Yield (estimated) 60-75%70-85%
Purity (typical) >98% (after purification)>98% (after purification)
Key Reagents Methyl iodide, Nitric acid, Sulfuric acid, H₂/Pd/CSodium methoxide, H₂/Pd/C
Reaction Conditions Low temperatures for nitrationControlled temperature for SNAr
Advantages Utilizes readily available starting material. Well-established reaction types.Fewer steps. Potentially higher overall yield.
Disadvantages Three-step process. Potential for regioisomers in nitration.Starting material may be less accessible/more expensive. SNAr requires careful control of conditions.

Signaling Pathways and Experimental Workflows

The logical flow of each synthetic method is visualized below using Graphviz.

Method1 A 3,4-Difluorophenol B 3,4-Difluoroanisole A->B Methylation (CH3I, K2CO3) C 2,3-Difluoro-4-nitroanisole B->C Nitration (HNO3, H2SO4) D This compound C->D Reduction (H2, Pd/C)

Caption: Synthetic workflow for Method 1.

Method2 A 2,3,4-Trifluoronitrobenzene B 2,3-Difluoro-4-nitroanisole A->B SNAr (NaOCH3) C This compound B->C Reduction (H2, Pd/C)

Caption: Synthetic workflow for Method 2.

Conclusion

Both presented methods offer viable pathways to this compound. Method 1, while longer, relies on more traditional and potentially more cost-effective starting materials. Method 2 presents a more convergent approach that could lead to a higher overall yield, contingent on the availability and cost of the trifluoronitrobenzene starting material. The choice of the optimal synthetic route will ultimately depend on factors such as the scale of the synthesis, the cost and availability of reagents, and the specific capabilities of the laboratory. This comparative guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important chemical intermediate.

Spectroscopic Comparison of 2,3-Difluoro-4-methoxyaniline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document details the standard experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. These techniques, when applied, will allow researchers to generate the necessary data to distinguish between the various isomers of difluoro-4-methoxyaniline.

Isomer Identification

The following table lists the known positional isomers of difluoro-4-methoxyaniline. The lack of publicly available spectroscopic data underscores the need for primary experimental characterization.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,3-Difluoro-4-methoxyaniline261762-43-4C₇H₇F₂NO159.13
3,4-Difluoro-2-methoxyaniline114076-35-6C₇H₇F₂NO159.13
2,5-Difluoro-4-methoxyaniline100441-89-6C₇H₇F₂NO159.13
2,6-Difluoro-4-methoxyaniline151414-47-0C₇H₇F₂NO159.13
3,5-Difluoro-4-methoxyaniline363-47-3C₇H₇F₂NO159.13
4,5-Difluoro-2-methoxyaniline1017779-71-3C₇H₇F₂NO159.13

Comparative Spectroscopic Data

The following tables are provided as a template for researchers to populate with their experimental data. The expected spectral characteristics are based on general principles of spectroscopy for aromatic amines.

¹H NMR Spectroscopy Data

No publicly available experimental data.

IsomerSolventChemical Shift (δ) ppm
This compoundCDCl₃Data not available
3,4-Difluoro-2-methoxyanilineCDCl₃Data not available
2,5-Difluoro-4-methoxyanilineCDCl₃Data not available
2,6-Difluoro-4-methoxyanilineCDCl₃Data not available
3,5-Difluoro-4-methoxyanilineCDCl₃Data not available
4,5-Difluoro-2-methoxyanilineCDCl₃Data not available
¹³C NMR Spectroscopy Data

No publicly available experimental data.

IsomerSolventChemical Shift (δ) ppm
This compoundCDCl₃Data not available
3,4-Difluoro-2-methoxyanilineCDCl₃Data not available
2,5-Difluoro-4-methoxyanilineCDCl₃Data not available
2,6-Difluoro-4-methoxyanilineCDCl₃Data not available
3,5-Difluoro-4-methoxyanilineCDCl₃Data not available
4,5-Difluoro-2-methoxyanilineCDCl₃Data not available
FT-IR Spectroscopy Data

No publicly available experimental data.

IsomerSample PrepKey Absorptions (cm⁻¹)
This compoundKBr PelletData not available
3,4-Difluoro-2-methoxyanilineKBr PelletData not available
2,5-Difluoro-4-methoxyanilineKBr PelletData not available
2,6-Difluoro-4-methoxyanilineKBr PelletData not available
3,5-Difluoro-4-methoxyanilineKBr PelletData not available
4,5-Difluoro-2-methoxyanilineKBr PelletData not available
Mass Spectrometry Data

No publicly available experimental data.

IsomerIonizationKey Fragments (m/z)
This compoundEIData not available
3,4-Difluoro-2-methoxyanilineEIData not available
2,5-Difluoro-4-methoxyanilineEIData not available
2,6-Difluoro-4-methoxyanilineEIData not available
3,5-Difluoro-4-methoxyanilineEIData not available
4,5-Difluoro-2-methoxyanilineEIData not available
UV-Vis Spectroscopy Data

No publicly available experimental data.

IsomerSolventλmax (nm)
This compoundMethanolData not available
3,4-Difluoro-2-methoxyanilineMethanolData not available
2,5-Difluoro-4-methoxyanilineMethanolData not available
2,6-Difluoro-4-methoxyanilineMethanolData not available
3,5-Difluoro-4-methoxyanilineMethanolData not available
4,5-Difluoro-2-methoxyanilineMethanolData not available

Experimental Workflow and Methodologies

The following diagram illustrates a typical workflow for the spectroscopic analysis of difluoro-4-methoxyaniline isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Synthesized Isomer Mixture Purification Purification (e.g., Chromatography) Sample->Purification Isolated_Isomer Isolated Isomer Purification->Isolated_Isomer NMR NMR (1H, 13C, 19F) Isolated_Isomer->NMR IR FT-IR Isolated_Isomer->IR MS Mass Spectrometry Isolated_Isomer->MS UV_Vis UV-Vis Isolated_Isomer->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation Isomer_Differentiation Isomer Differentiation Structure_Elucidation->Isomer_Differentiation Data_Comparison Comparative Analysis Isomer_Differentiation->Data_Comparison

A generalized workflow for the spectroscopic analysis and differentiation of difluoro-4-methoxyaniline isomers.
Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single pulse.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: A range appropriate for aromatic and methoxy protons (e.g., 0-10 ppm).

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range appropriate for aromatic and methoxy carbons (e.g., 0-160 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: An FT-IR spectrometer equipped with a DTGS or MCT detector.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition: Record the spectrum and perform a background subtraction using a spectrum of the empty sample holder or the clean ATR crystal.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • GC-MS Parameters (for volatile derivatives):

    • Column: A nonpolar or medium-polarity capillary column (e.g., HP-5MS).

    • Injector Temperature: 250-280 °C.

    • Oven Program: A temperature gradient to ensure separation of isomers (e.g., start at 100 °C, ramp to 250 °C).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • LC-MS Parameters:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to promote protonation.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode to observe [M+H]⁺.

  • Data Acquisition: Acquire full scan mass spectra to determine the molecular weight and fragmentation patterns.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) to an absorbance value below 1.5. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Parameters:

    • Wavelength Range: 200-400 nm.

    • Scan Speed: Medium.

  • Data Acquisition: Record the absorbance spectrum against a solvent blank. Determine the wavelength(s) of maximum absorbance (λmax).

Structural Relationships of Isomers

The following diagram illustrates the structural relationship of the difluoro-4-methoxyaniline isomers, highlighting the different substitution patterns on the benzene ring.

Isomer_Structures This compound This compound 3,4-Difluoro-2-methoxyaniline 3,4-Difluoro-2-methoxyaniline 2,5-Difluoro-4-methoxyaniline 2,5-Difluoro-4-methoxyaniline 2,6-Difluoro-4-methoxyaniline 2,6-Difluoro-4-methoxyaniline 3,5-Difluoro-4-methoxyaniline 3,5-Difluoro-4-methoxyaniline 4,5-Difluoro-2-methoxyaniline 4,5-Difluoro-2-methoxyaniline

Positional isomers of difluoro-4-methoxyaniline.

Safety Operating Guide

Proper Disposal of 2,3-Difluoro-4-methoxyaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 2,3-Difluoro-4-methoxyaniline based on safety data sheets for structurally similar compounds. No specific safety data sheet for this compound was found. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) provided by the manufacturer and their institution's Environmental Health and Safety (EHS) department for definitive disposal procedures.

The proper handling and disposal of this compound are critical for ensuring laboratory safety and environmental protection. As a fluorinated aniline derivative, it should be treated as a hazardous substance. The following procedures are based on best practices for the disposal of related chemical compounds.

Hazard Profile and Safety Summary

Based on analogous compounds, this compound is likely to be classified as hazardous. The table below summarizes the typical hazard classifications for similar fluorinated and methoxylated anilines.

Hazard ClassificationDescriptionGHS Hazard Statement Codes (Typical)
Acute Toxicity May be harmful or fatal if swallowed, inhaled, or in contact with skin.H302, H311, H332
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.H373
Environmental Hazard May be toxic or harmful to aquatic life with long-lasting effects.H400, H412

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following personal protective equipment should be worn:

  • Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[1]

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[2]

  • Lab Coat: A flame-resistant lab coat should be worn and kept fastened.

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area or a chemical fume hood.[2][3] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of halogenated organic compounds like this compound is through a licensed chemical waste management company, which will typically use high-temperature incineration.[1][4]

1. Waste Segregation and Collection:

  • Segregate Waste: Do not mix this compound waste with other waste streams. It should be collected as halogenated organic waste.
  • Use Designated Containers: Collect the waste in a designated, properly labeled, and chemically compatible container with a secure lid.
  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

2. Spill Management:

  • Minor Spills (within a fume hood):
  • Alert personnel in the immediate vicinity.
  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent.
  • Carefully collect the absorbed material using spark-proof tools and place it into the designated hazardous waste container.[4][5]
  • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
  • Report the spill to your laboratory supervisor and EHS department.
  • Major Spills (outside a fume hood):
  • Evacuate the area immediately.
  • Alert others and activate the nearest fire alarm if necessary.
  • Contact your institution's emergency response team and EHS department without delay.
  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

3. Interim Storage:

  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
  • Log Keeping: Maintain a log of the waste added to the container, including the date and quantity.

4. Final Disposal:

  • Contact EHS: When the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.
  • Professional Disposal: The EHS department will coordinate with a licensed and approved waste disposal company for the final disposal of the chemical, typically via incineration in a facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[1][4][6]
  • Contaminated Materials: Dispose of any materials contaminated with this compound, including PPE and absorbent materials, as hazardous waste in the same manner as the chemical itself.[4]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

cluster_0 Collection cluster_1 Interim Storage cluster_2 Final Disposal A Waste Generation: This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Collect in Designated, Labeled Hazardous Waste Container C->D E Store Waste Container in Secure, Ventilated Area D->E F Use Secondary Containment E->F G Maintain Waste Log F->G H Contact Environmental Health & Safety (EHS) G->H I Arrange for Pickup by Licensed Waste Disposal Vendor H->I J Final Disposal via High-Temperature Incineration I->J

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 2,3-Difluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of 2,3-Difluoro-4-methoxyaniline. The following procedures are based on established best practices for handling structurally similar chemicals and are intended for use by trained professionals in a laboratory setting.

Hazard Identification and GHS Classification

Summary of Potential Hazards (Based on Structurally Similar Compounds)

Hazard Statement GHS Classification Source
Harmful if swallowed Acute Toxicity, Oral (Category 4) [1][2]
Toxic or Harmful in contact with skin Acute Toxicity, Dermal (Category 3 or 4) [1][3]
Harmful if inhaled Acute Toxicity, Inhalation (Category 4) [1][3]
Causes skin irritation Skin Corrosion/Irritation (Category 2) [1][4]
Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2) [1][4]

| May cause respiratory irritation | Specific target organ toxicity (single exposure) |[1][2] |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound.[5]

Required Personal Protective Equipment

Protection Type Specification Rationale and Best Practices
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[6][7] Use in a well-ventilated area, preferably within a chemical fume hood.[6] If exposure limits may be exceeded, a full-face air-purifying respirator with appropriate cartridges (e.g., for organic vapors and particulates) is necessary.[7][8] For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is required.[8][9]
Eye and Face Protection Chemical safety goggles and/or a full-face shield.[10][11] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] A face shield should be used in conjunction with goggles when there is a significant splash hazard.[5][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[9] Gloves must be inspected for integrity before each use.[10] Follow proper glove removal technique to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste.
Skin and Body Protection Chemical-resistant lab coat, coveralls, or a full suit.[12] Wear a long-sleeved lab coat as a minimum. For larger quantities or splash risks, use chemical-resistant coveralls.[12] Ensure clothing is immediately removed and decontaminated if it becomes contaminated.[3]

| Footwear | Closed-toe, chemical-resistant shoes or boots.[8][9] | Footwear should fully cover the foot. Perforated shoes or sandals are not permitted in the laboratory.[9] |

Operational Plan: Handling, Storage, and First Aid

This section provides step-by-step guidance for the safe handling and storage of this compound, along with immediate first aid procedures in case of exposure.

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible and have been recently tested.[6][7]

  • Personal Protective Equipment: Don all required PPE as detailed in the table above.

  • Chemical Handling: Conduct all weighing and transfer operations within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Spill Prevention: Use secondary containment for all containers. Avoid generating dust.[6]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3][6] Do not eat, drink, or smoke in the laboratory area.[3]

  • Decontamination: Decontaminate all work surfaces and equipment after use.

  • Container: Store in the original, tightly sealed container.[3]

  • Location: Keep in a cool, dry, and well-ventilated area, stored away from incompatible materials.[3][6] The storage area should be secured and accessible only to authorized personnel ("Store locked up").[3]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[3]

Immediate medical attention is required for all routes of exposure.[6] Show the Safety Data Sheet to the attending medical professional.[10]

Emergency First Aid Procedures

Exposure Route Immediate Action
Inhalation Move the individual to fresh air immediately.[3][6] If breathing is difficult or has stopped, provide artificial respiration, preferably with a pocket mask or similar device.[3][13] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]

| Ingestion | Do NOT induce vomiting.[3][10] If the person is conscious, rinse their mouth with water.[3] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[3] |

Disposal Plan

Chemical waste must be managed in accordance with all local, state, and federal regulations.

  • Waste Collection: Collect all waste, including excess this compound and any contaminated materials (e.g., gloves, wipes, filter paper), in a designated, compatible, and properly sealed container.[14]

  • Labeling: Clearly label the waste container with "HAZARDOUS WASTE" and the full chemical name and concentration.[14]

  • Storage Pending Disposal: Store the sealed waste container in a designated satellite accumulation area, segregated from incompatible materials.[14]

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[14] Do not dispose of this chemical down the drain or in regular trash.[7]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely managing this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_disposal Post-Handling & Disposal cluster_emergency Emergency Protocol A Review SDS & Protocol B Verify Fume Hood & Safety Shower/Eyewash A->B C Don Required PPE B->C D Weigh & Transfer in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Decontaminate Workspace & Equipment E->F J Exposure Event E->J In case of spill/exposure G Segregate & Label Hazardous Waste F->G Generate Waste H Store Waste in Designated Area G->H I Arrange for EHS Pickup H->I K Administer First Aid J->K L Seek Medical Attention K->L

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Difluoro-4-methoxyaniline
Reactant of Route 2
Reactant of Route 2
2,3-Difluoro-4-methoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.